Iberdomide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOHGPZAQLIBH-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323403-33-3 | |
| Record name | Iberdomide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323403333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iberdomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IBERDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V66F27X44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Target Engagement of Iberdomide with the Cereblon E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular interactions and cellular consequences of Iberdomide's engagement with the Cereblon (CRBN) E3 ubiquitin ligase. It is designed to be a resource for researchers and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of the key processes involved.
Introduction: this compound as a Novel Cereblon E3 Ligase Modulator
This compound (formerly CC-220) is a next-generation oral immunomodulatory agent classified as a Cereblon E3 ligase modulator (CELMoD).[1] It demonstrates enhanced potency and a distinct molecular profile compared to its predecessors, such as lenalidomide and pomalidomide.[2] By binding to Cereblon, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4CRBN) complex, this compound initiates a cascade of events leading to the targeted degradation of specific proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] This targeted protein degradation underlies this compound's potent anti-myeloma and immunomodulatory activities.[1]
Quantitative Analysis of this compound-Cereblon Engagement and Downstream Effects
The efficacy of this compound is rooted in its high-affinity binding to Cereblon and the subsequent efficient degradation of its neosubstrates. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Comparison | Assay Method |
| This compound IC50 for Cereblon Binding | 60 nM | Pomalidomide: 1.2 µM, Lenalidomide: 1.5 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Relative Binding Affinity | >20-fold higher than lenalidomide and pomalidomide | - | Not specified |
| IC50 for Inhibition of Autoantibody Production | ≈10 nM | - | In vitro culture of SLE patient PBMCs |
Table 2: Pharmacodynamic Effects of this compound on Aiolos Degradation in Healthy Volunteers (Single Dose)
| This compound Dose | Cell Type | Minimum Mean Aiolos Level (% of Baseline) |
| 0.3 - 6 mg | B Cells | ≈12% - 28% |
| 0.3 - 6 mg | T Cells | ≈0% - 33% |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action centers on the hijacking of the CRL4CRBN E3 ubiquitin ligase complex. The binding of this compound to Cereblon induces a conformational change in the substrate receptor, enhancing its affinity for the neosubstrates Ikaros and Aiolos. This leads to their polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of these key transcription factors disrupts signaling pathways crucial for the survival and proliferation of malignant cells, particularly in multiple myeloma.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the engagement of this compound with Cereblon and its functional consequences.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Preparation: Culture multiple myeloma (MM.1S) or other relevant cells to 70-80% confluency.
-
Compound Treatment: Treat cells with a desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer without detergents.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Analysis: Carefully collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the amount of soluble Cereblon in each sample by Western blotting or ELISA using a Cereblon-specific antibody.
-
Data Interpretation: Plot the percentage of soluble Cereblon against the temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.
Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Induced Complex Formation
Co-IP is used to show that this compound promotes the interaction between Cereblon and its neosubstrates, Ikaros and Aiolos.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., HEK293T cells overexpressing tagged proteins or MM.1S cells) with this compound (e.g., 1 µM) or DMSO for 4-6 hours. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Cereblon (or a tag if using overexpressed tagged proteins) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against Ikaros or Aiolos to detect their presence in the Cereblon immunoprecipitate. An increased amount of Ikaros/Aiolos in the this compound-treated sample compared to the control demonstrates the drug-induced interaction.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the this compound-bound CRL4CRBN complex to ubiquitinate Ikaros.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4CRBN E3 ligase complex
-
Recombinant Ikaros (substrate)
-
Ubiquitin
-
This compound or DMSO (vehicle control)
-
-
Initiation: Start the reaction by adding an ATP solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe the membrane with an anti-Ikaros antibody. A high-molecular-weight smear or laddering pattern in the this compound-treated lane, which is absent or reduced in the control lane, indicates polyubiquitination of Ikaros. Probing with an anti-ubiquitin antibody can confirm the presence of ubiquitin chains.
Conclusion
This compound represents a significant advancement in the modulation of the Cereblon E3 ligase complex. Its high-affinity binding to Cereblon leads to potent and efficient degradation of the neosubstrates Ikaros and Aiolos. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and confirm the target engagement and mechanism of action of this compound and other CELMoDs. A thorough understanding of these molecular interactions is crucial for the continued development of targeted protein degradation as a therapeutic strategy.
References
An In-depth Technical Guide to the Iberdomide-Mediated Degradation of Ikaros and Aiolos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberdomide (CC-220) is a novel, potent oral cereblon E3 ligase modulator (CELMoD™) that has demonstrated significant clinical activity in hematological malignancies, particularly multiple myeloma, as well as in autoimmune diseases like systemic lupus erythematosus (SLE).[1][2][3] Its mechanism of action is centered on the targeted degradation of the lymphoid transcription factors Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene).[1][2] This technical guide provides a comprehensive overview of the core processes involved in this compound-mediated degradation of Ikaros and Aiolos, including the underlying signaling pathways, experimental methodologies for its characterization, and quantitative data from preclinical and clinical studies.
Core Mechanism of Action: The CRL4CRBN E3 Ubiquitin Ligase Complex
This compound functions as a "molecular glue," redirecting the substrate specificity of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which Cereblon (CRBN) serves as the substrate receptor. In the absence of this compound, the CRL4CRBN complex has its own set of native substrates. However, upon binding to Cereblon, this compound induces a conformational change that creates a novel binding surface, facilitating the recruitment of neosubstrates, primarily Ikaros and Aiolos.
Once Ikaros and Aiolos are recruited to the CRL4CRBN complex, they are polyubiquitinated. This polyubiquitin chain acts as a signal for degradation by the 26S proteasome. The subsequent degradation of these transcription factors leads to the downstream therapeutic effects of this compound, including anti-proliferative and immunomodulatory activities.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound's action and a typical experimental workflow for studying its effects.
Caption: this compound-mediated degradation of Ikaros and Aiolos.
Caption: General workflow for studying this compound's effects.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound-mediated degradation of Ikaros and Aiolos from various studies.
Table 1: In Vitro Degradation Potency of this compound
| Target Protein | Cell Type | Assay | Parameter | Value | Reference |
| Aiolos (IKZF3) | B cells | Flow Cytometry | IC50 | <1 nM | |
| Aiolos (IKZF3) | T cells | Flow Cytometry | IC50 | <1 nM | |
| Ikaros (IKZF1) | B cells | Flow Cytometry | IC50 | 1.8 nM | |
| Ikaros (IKZF1) | T cells | Flow Cytometry | IC50 | 1 nM |
Table 2: Clinical Pharmacodynamic Effects of this compound
| Target Protein | Patient Population | Dose | Degradation Level | Time Point | Clinical Trial | Reference |
| Aiolos (IKZF3) | Multiple Myeloma | 1.1 mg | >90% decrease | Not specified | CC-220-MM-001 | |
| Aiolos (IKZF3) | Multiple Myeloma | 0.3-1.6 mg | >50% median decrease | Mid-cycle 2 or 3 | CC-220-MM-001 | |
| Aiolos (IKZF3) | Healthy Volunteers | 0.3 mg | ~75% decrease in B cells | 24 hours post-dose | Phase 1 | |
| Aiolos (IKZF3) | Healthy Volunteers | 0.3 mg | ~100% decrease in T cells | 24 hours post-dose | Phase 1 |
Detailed Experimental Protocols
The following are representative protocols for assessing the degradation of Ikaros and Aiolos. Specific antibody clones, concentrations, and instrument settings may require optimization.
Western Blotting
Objective: To quantify the levels of Ikaros and Aiolos protein in cell lysates following treatment with this compound.
1. Cell Lysis:
-
Culture cells (e.g., multiple myeloma cell lines or peripheral blood mononuclear cells (PBMCs)) to the desired density.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for various time points (e.g., 0.25, 1, 4, 8, 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Ikaros and Aiolos overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of Ikaros and Aiolos bands to the loading control.
Flow Cytometry
Objective: To measure the intracellular levels of Ikaros and Aiolos in specific immune cell populations after this compound treatment.
1. Cell Treatment and Staining:
-
Treat whole blood or isolated PBMCs with this compound at various concentrations for a specified time (e.g., 18 hours).
-
After treatment, stain the cells with fluorescently conjugated antibodies against cell surface markers to identify specific cell populations (e.g., CD3 for T cells, CD19 for B cells).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
2. Intracellular Staining:
-
Stain the permeabilized cells with fluorescently conjugated antibodies specific for intracellular Ikaros and Aiolos.
-
Wash the cells with permeabilization buffer.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell populations of interest based on their surface marker expression.
-
Analyze the mean fluorescence intensity (MFI) of the Ikaros and Aiolos staining within each gated population.
-
Compare the MFI of treated samples to untreated controls to determine the percentage of protein degradation.
Conclusion
This compound represents a significant advancement in the development of targeted protein degraders. Its ability to potently and selectively induce the degradation of Ikaros and Aiolos through the modulation of the CRL4CRBN E3 ubiquitin ligase complex provides a powerful therapeutic strategy for various hematological malignancies and autoimmune disorders. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other CELMoDs.
References
- 1. Cereblon modulator this compound induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cereblon Modulator (CC-220) with Improved Degradation of Ikaros and Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Iberdomide in Systemic Lupus Erythematosus: A Preclinical Data Compendium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for Iberdomide (formerly CC-220), a novel Cereblon (CRBN) E3 ligase modulator, in the context of systemic lupus erythematosus (SLE). This document synthesizes publicly available in vitro data, detailing the mechanism of action, effects on immune cell populations, and impact on key pathological markers of SLE. At present, there is a notable absence of publicly available preclinical data from in vivo animal models of SLE.
Core Mechanism of Action
This compound is a high-affinity ligand for the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Ikaros (encoded by IKZF1) and Aiolos (encoded by IKZF3).[1][2] Both Ikaros and Aiolos are crucial for lymphocyte development and function, and their overexpression is associated with SLE pathogenesis.[2] The degradation of these transcription factors by this compound leads to a rebalancing of the immune system, representing a novel therapeutic approach for SLE.
Signaling Pathway Diagram
Caption: this compound binds to CRBN, leading to the ubiquitination and proteasomal degradation of Ikaros and Aiolos, resulting in downstream immunomodulatory effects.
Preclinical In Vitro Data
In vitro studies using peripheral blood mononuclear cells (PBMCs) from both healthy volunteers and SLE patients have been instrumental in elucidating the preclinical efficacy of this compound.
Effects on Ikaros and Aiolos Protein Levels
This compound treatment leads to a significant reduction in Ikaros and Aiolos protein levels in various immune cell subsets. In cultures of PBMCs from SLE patients, this compound effectively reduces both transcription factors in B cells, T cells, and monocytes.
Inhibition of B-Cell Activation and Differentiation
A key pathological feature of SLE is the hyperactivity of B cells, leading to the production of autoantibodies. This compound has demonstrated a significant inhibitory effect on B-cell activation and differentiation.
-
Inhibition of Autoantibody Production: In 7-day cultures of SLE patient PBMCs, this compound inhibited the production of anti-dsDNA and anti-phospholipid autoantibodies with a half-maximal inhibitory concentration (IC50) of approximately 10 nM.
-
Inhibition of Plasmablast Differentiation: this compound significantly inhibits the TLR7-mediated differentiation of B cells from SLE patients into plasmablasts and plasma cells. This is crucial as TLR7 is a key driver of autoimmunity in SLE. When added at the initiation of B-cell differentiation cultures, this compound significantly reduced the number of CD27+CD38+ plasmablasts. However, when added at later stages of differentiation, it did not affect the numbers of already formed plasmablasts, suggesting its primary role is in preventing their formation.
-
Inhibition of Immunoglobulin Production: As a consequence of inhibiting plasmablast differentiation, this compound significantly reduces the production of IgG and IgM from stimulated B cells of SLE patients.
| Parameter | Cell Type | Condition | Effect of this compound | Reference |
| Anti-dsDNA & Anti-phospholipid autoantibody production | SLE Patient PBMCs | 7-day culture | IC50 ≈ 10 nM | |
| CD27+CD38+ Plasmablast Number | SLE Patient B-cells | TLR7 and IFNα stimulation | Significant reduction (p=0.011) | |
| CD138+ Plasma Cell Number | SLE Patient B-cells | TLR7 and IFNα stimulation | Significant reduction (p=0.03) | |
| Immunoglobulin (IgG & IgM) Production | SLE Patient B-cells | TLR7 and IFNα stimulation | Significant reduction |
Modulation of T-Cell Function
This compound also exerts significant effects on T-cell function, contributing to immune system rebalancing.
-
Increased IL-2 Production: In ex vivo whole blood assays from healthy volunteers, this compound treatment led to an increase in anti-CD3-stimulated Interleukin-2 (IL-2) production. IL-2 is a cytokine that is often deficient in SLE patients and is crucial for the function of regulatory T cells (Tregs).
-
Decreased IL-1β Production: Conversely, this compound decreased lipopolysaccharide (LPS)-stimulated Interleukin-1β (IL-1β) production, a pro-inflammatory cytokine.
| Cytokine | Stimulation | Effect of this compound | Reference |
| IL-2 | anti-CD3 | Increased production | |
| IL-1β | LPS | Decreased production |
Experimental Protocols
In Vitro Autoantibody Production Assay
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from patients with SLE.
-
Cell Culture: PBMCs were cultured for 7 days.
-
Treatment: this compound was added to the cell cultures at varying concentrations.
-
Endpoint Measurement: The levels of anti-dsDNA and anti-phospholipid autoantibodies in the culture supernatants were measured. The half-maximal inhibitory concentration (IC50) was then calculated.
In Vitro B-Cell Differentiation Assay
-
Cell Isolation: CD19+ B-cells were isolated from the peripheral blood of patients with SLE.
-
Cell Culture and Stimulation: B-cells were cultured and stimulated with the TLR7 ligand resiquimod, with or without IFNα, to induce differentiation. In some experiments, a more complex stimulation cocktail including IL-2, IL-10, IL-15, and CD40L was used.
-
Treatment: this compound or a vehicle control was added to the cultures either at the beginning of the culture (day 0) or at a later time point (day 4).
-
Endpoint Analysis (Day 5):
-
Immunoglobulin Measurement: IgG and IgM levels in the culture supernatants were quantified by ELISA.
-
Flow Cytometry: Cells were analyzed by flow cytometry to determine the absolute numbers of CD27+CD38+ plasmablasts and CD138+ plasma cells.
-
RNA Sequencing: For transcriptional analysis, CD27-IgD+ naïve B-cells and CD20lowCD27+CD38+ plasmablasts were sorted by fluorescence-activated cell sorting (FACS), and RNA sequencing was performed.
-
Workflow for In Vitro B-Cell Differentiation Assay
References
A Technical Guide to Iberdomide (CC-220): Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iberdomide (CC-220) is a novel, potent, and orally bioavailable cereblon (CRBN) E3 ubiquitin ligase modulator (CELMoD) that has demonstrated significant clinical activity in the treatment of various hematological malignancies and autoimmune diseases. This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of this compound, intended to serve as a comprehensive resource for researchers and drug development professionals.
Chemical Structure and Properties
This compound is a derivative of thalidomide with a complex chemical structure that contributes to its high binding affinity for cereblon.[1][2] Its systematic IUPAC name is (3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione.[3]
Table 1: Chemical and Physical Properties of this compound (CC-220)
| Property | Value | Reference |
| IUPAC Name | (3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | [3] |
| Synonyms | CC-220, (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [4] |
| CAS Number | 1323403-33-3 | |
| Molecular Formula | C25H27N3O5 | |
| Molecular Weight | 449.5 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Synthesis of this compound (CC-220)
The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of chirality. A kilogram-scale synthesis has been developed, highlighting its potential for clinical and commercial production. The general synthetic strategy involves the preparation of key intermediates followed by their coupling to form the final product.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals three key starting materials. The synthesis hinges on an acid-catalyzed glutarimide formation as a crucial step.
Synthesis of Key Intermediates
The kilogram-scale synthesis of this compound relies on the efficient preparation of three key intermediates. The process development has focused on scalability and control of impurities.
2.2.1. Synthesis of Benzylic Chloride Intermediate
The synthesis of the benzylic chloride intermediate is achieved via an SN2 alkylation of α,α′-dichloro-p-xylene with morpholine. This one-step approach is favored for its use of inexpensive starting materials, though it necessitates a carefully designed workup to control the formation of the bisalkylation impurity.
2.2.2. Synthesis of the Chiral Isoglutamine Intermediate
A robust synthesis of the crucial chiral isoglutamine intermediate has been developed from a commodity chiral pool amino acid derivative. The process involves regioselective amide formation followed by conversion to a tert-butyl ester derivative and subsequent deprotection and salt formation.
Final Assembly and Purification
The final steps of the this compound synthesis involve a reductive amination between the chiral isoglutamine and a salicylaldehyde derivative to construct the isoindolinone core. This is followed by a phenol alkylation with the benzylic chloride intermediate. The final step is an acid-catalyzed intramolecular lactamization of an isoglutamine tert-butyl ester moiety to form the glutarimide ring, with high retention of the enantiomeric ratio. The final product is then purified to yield this compound.
Below is a generalized workflow for the synthesis of this compound.
Mechanism of Action
This compound functions as a molecular glue, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, this compound induces a conformational change in the substrate receptor, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The degradation of Ikaros and Aiolos has several downstream effects, including:
-
Anti-proliferative and Pro-apoptotic Effects: In multiple myeloma cells, the degradation of these transcription factors disrupts the c-Myc/IRF4 axis, which is crucial for myeloma cell survival and proliferation.
-
Immunomodulatory Effects: this compound enhances the activity of the immune system. The degradation of Ikaros and Aiolos, which act as transcriptional repressors in T-cells, leads to increased production of interleukin-2 (IL-2) and activation of T-lymphocytes. This results in enhanced immune-mediated killing of tumor cells.
The following diagram illustrates the signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and typically found within patent literature and specialized process chemistry publications. The following provides a generalized outline based on published information.
4.1. General Procedure for the Synthesis of the Benzylic Chloride Intermediate
A solution of α,α′-dichloro-p-xylene in a suitable organic solvent is treated with morpholine at a controlled temperature. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or TLC). Upon completion, the reaction mixture is subjected to an aqueous workup to remove excess reagents and byproducts. The organic layer is then concentrated, and the crude product is purified, for example, by crystallization or chromatography, to yield the desired benzylic chloride intermediate.
4.2. General Procedure for the Final Coupling and Cyclization
The chiral isoglutamine intermediate and the salicylaldehyde derivative are dissolved in a suitable solvent, and a reducing agent is added to facilitate reductive amination, forming the isoindolinone core. The resulting intermediate is then reacted with the benzylic chloride intermediate in the presence of a base to achieve phenol alkylation. Finally, the tert-butyl ester is deprotected, and the glutarimide ring is formed via acid-catalyzed intramolecular lactamization. The final product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.
Conclusion
This compound (CC-220) represents a significant advancement in the field of targeted protein degradation. Its well-defined chemical structure, scalable synthesis, and potent, specific mechanism of action make it a highly promising therapeutic agent. This technical guide provides a foundational understanding for researchers and professionals involved in the ongoing development and application of this compound and other next-generation CELMoDs.
References
Iberdomide: An In-Depth Guide to In Vitro Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iberdomide (CC-220) is a novel, potent, orally available Cereblon E3 ligase modulator (CELMoD™) agent with significant antitumor and immunomodulatory activities.[1][2] As a next-generation derivative of thalidomide, it exhibits a distinct and more potent molecular mechanism of action compared to earlier immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its core mechanisms and workflows. The information presented is curated for researchers and professionals engaged in oncology and immunology drug development.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
This compound functions as a "molecular glue," binding with high affinity to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[4] This binding event induces an allosteric change in CRBN, altering its substrate specificity. Consequently, the CRL4^CRBN^ complex is redirected to recognize and polyubiquitinate specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (encoded by IKZF1) and Aiolos (encoded by IKZF3). These polyubiquitinated proteins are then targeted for rapid degradation by the 26S proteasome.
The degradation of Ikaros and Aiolos is the pivotal event initiating this compound's dual therapeutic effects:
-
Direct Anti-Tumor Activity: Ikaros and Aiolos are critical for the survival and proliferation of multiple myeloma (MM) cells. Their degradation leads to the downregulation of key oncogenes, including c-Myc and IRF4, resulting in cell cycle arrest and apoptosis in malignant cells.
-
Immunomodulatory Activity: The degradation of these transcription factors in immune cells, particularly T cells, leads to enhanced immunostimulatory effects, including increased Interleukin-2 (IL-2) production.
This compound binds to CRBN with approximately 20-fold higher affinity than previous IMiDs, leading to faster and more profound degradation of Ikaros and Aiolos. This enhanced potency allows this compound to overcome resistance mechanisms observed with lenalidomide and pomalidomide, particularly in cases of dysregulated CRBN expression.
In Vitro Pharmacokinetics
In vitro studies are crucial for characterizing a drug's metabolic profile and potential for drug-drug interactions.
Metabolism
Studies using human liver microsomes have demonstrated that this compound is predominantly metabolized through oxidation, mediated primarily by the cytochrome P450 (CYP) 3A4/5 enzymes . A major active metabolite, M12, is formed via CYP3A and constitutes approximately 14% of the systemic circulating total radioactivity exposure in human mass balance studies.
Enzyme Inhibition and Induction
In vitro assays have shown that this compound has no notable inhibitory or inductive effects on major CYP enzymes at clinically relevant concentrations. This suggests a low intrinsic potential for this compound to act as a perpetrator of CYP-mediated drug-drug interactions.
Plasma Protein Binding
The in vitro human plasma protein binding for this compound is approximately 78% . For its active metabolite, M12, the binding is approximately 67%.
In Vitro Pharmacodynamics
This compound's pharmacodynamic profile is characterized by its high-potency effects on protein degradation, cytokine modulation, and cellular viability.
Quantitative Pharmacodynamic Data
The following tables summarize key in vitro quantitative data for this compound across various functional assays.
Table 1: Cereblon Binding and Substrate Degradation
| Parameter | Value | Cell/System | Comments | Reference |
|---|---|---|---|---|
| CRBN Binding Affinity (IC₅₀) | ~150 nM | Biochemical Assay | Represents the concentration for 50% displacement of a tracer from CRBN. | |
| Ikaros/Aiolos Degradation | More rapid & potent than Pomalidomide | H929 MM Cells | 0.1 µM this compound showed faster degradation than 1 µM Pomalidomide. | |
| Autoantibody Inhibition (IC₅₀) | ≈10 nM | SLE Patient PBMC Cultures | Inhibition of anti-dsDNA and anti-phospholipid autoantibody production. | |
| Aiolos Degradation (IC₅₀) | 1-10 nM | Healthy Donor CD19+ B Cells | Measured by flow cytometry after 18-hour treatment. |
| Ikaros Degradation (IC₅₀) | 1-10 nM | Healthy Donor CD19+ B Cells | Measured by flow cytometry after 18-hour treatment. | |
Table 2: Anti-proliferative and Pro-apoptotic Activity
| Parameter | Cell Line(s) | Effect | Comments | Reference |
|---|---|---|---|---|
| Anti-proliferative Activity | Multiple Myeloma (MM) Cell Lines | Potent inhibition | Effective in both lenalidomide-sensitive and -resistant cell lines. | |
| Apoptosis Induction | MM Cell Lines | Greater than Pomalidomide | Induced more apoptosis at a 10-fold lower concentration vs. Pomalidomide. |
| Synergistic Activity | MM Cell Lines | Synergism with Bortezomib & Dexamethasone | Combination produced synergistic antiproliferative activity and deeper apoptosis. | |
Table 3: Immunomodulatory and Cytokine Effects
| Parameter | Cell/System | Effect | Comments | Reference |
|---|---|---|---|---|
| IL-2 Production | anti-CD3 Stimulated Whole Blood | Increased | A key marker of T-cell co-stimulation. | |
| IL-1β Production | LPS-Stimulated Whole Blood | Decreased | Indicates reduction of pro-inflammatory response. | |
| ADCC Activity | MM cells + PBMCs | Significantly Increased | Enhanced daratumumab-mediated Antibody-Dependent Cellular Cytotoxicity. | |
| CDC Activity | MM cells + Complement | Synergistic with Daratumumab | Enhanced Complement-Dependent Cytotoxicity. |
| Granzyme B Degranulation | Immune Cells | Enhanced | Indicates increased cytotoxic potential of T cells and NK cells. | |
Key Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of in vitro results.
Protein Degradation Assays (Flow Cytometry)
-
Cell Treatment: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) from healthy donors are treated with a dose range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 18 hours).
-
Cell Processing: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow intracellular antibody staining.
-
Staining: Cells are stained with fluorescently-conjugated antibodies against cell surface markers (e.g., CD19 for B cells, CD3 for T cells) and an intracellular antibody against Ikaros or Aiolos.
-
Data Acquisition: Samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the Ikaros or Aiolos signal is measured within specific cell populations (e.g., CD19+ B cells).
-
Analysis: The MFI values are normalized to the vehicle control to determine the percentage of protein degradation. IC₅₀ values are calculated using non-linear regression.
Ex Vivo Cytokine Production Assay
-
Blood Collection: Whole blood is collected from healthy volunteers into sodium heparin tubes.
-
Stimulation and Treatment: Aliquots of whole blood are pre-treated with various concentrations of this compound or vehicle control. Subsequently, immune stimulation is induced using either anti-CD3 monoclonal antibody (for T-cell cytokines like IL-2) or lipopolysaccharide (LPS) (for monocyte cytokines like IL-1β).
-
Incubation: Samples are incubated for a set period (e.g., 24 hours) at 37°C.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Quantification: Cytokine concentrations in the plasma supernatant are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
Anti-proliferative Assay
-
Cell Plating: Multiple myeloma cell lines are seeded into 96-well microplates at an appropriate density.
-
Drug Treatment: Cells are treated with a serial dilution of this compound, comparator compounds (e.g., pomalidomide), or vehicle control.
-
Incubation: Plates are incubated for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Measurement: Cell viability is assessed using a metabolic assay, such as MTS or CellTiter-Glo®, which measures ATP content as an indicator of metabolically active cells.
-
Data Analysis: Luminescence or absorbance is read on a plate reader. Data is normalized to the vehicle control, and IC₅₀ values (concentration inhibiting 50% of cell growth) are determined by fitting the data to a dose-response curve.
Conclusion
The in vitro data for this compound robustly demonstrate its classification as a highly potent and differentiated CELMoD. Its superior binding affinity for Cereblon translates directly into more efficient degradation of the key oncoproteins Ikaros and Aiolos. This potent and rapid substrate degradation underpins its powerful anti-proliferative, pro-apoptotic, and immunomodulatory activities observed in a wide range of in vitro systems, including in models of acquired resistance to other IMiDs. The favorable in vitro pharmacokinetic profile, indicating low potential for CYP-based drug interactions as a perpetrator, further strengthens its clinical development prospects. This comprehensive in vitro characterization provides a strong mechanistic foundation for the ongoing and future clinical investigation of this compound in multiple myeloma, systemic lupus erythematosus, and other hematological malignancies and autoimmune disorders.
References
- 1. Portico [access.portico.org]
- 2. This compound (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What is this compound used for? [synapse.patsnap.com]
The Discovery and Development of Iberdomide: A Technical Guide to a Novel CELMoD
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iberdomide (formerly CC-220) is a potent, orally bioavailable, novel Cereblon E3 Ligase Modulatory Drug (CELMoD) that represents a significant advancement in the field of targeted protein degradation.[1] Building upon the legacy of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, this compound was rationally designed for enhanced binding affinity to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This heightened affinity leads to more efficient and profound degradation of key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of malignant cells in hematological cancers such as multiple myeloma.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, key experimental data, and clinical development of this compound.
Introduction: The Evolution from IMiDs to CELMoDs
The therapeutic success of thalidomide and its analogs, lenalidomide and pomalidomide, established the principle of modulating the CRBN E3 ligase complex to induce the degradation of specific protein targets. However, the development of resistance to these agents necessitated the creation of next-generation compounds with improved potency and efficacy, even in resistant settings. CELMoDs are a class of compounds purposefully designed to bind to CRBN with higher affinity and specificity than their predecessors. This compound is a first-in-class, single-enantiomer CELMoD that emerged from these efforts, showing potent antitumor and immunostimulatory activities.
Mechanism of Action: Enhanced Ubiquitin-Mediated Degradation
This compound's mechanism of action is centered on the ubiquitin-proteasome system. It acts as a "molecular glue," binding to the CRBN substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex. This binding event alters the substrate specificity of the complex, inducing the recruitment of neosubstrates Ikaros and Aiolos.
Once recruited, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex. This polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome. The degradation of these transcription factors disrupts the c-Myc/IRF4 axis, which is crucial for myeloma cell proliferation and survival, and exerts potent immunostimulatory effects by modulating T-cell and NK-cell activity.
The key differentiator for this compound is its high binding affinity for CRBN, which is over 20-fold higher than that of lenalidomide and pomalidomide. This leads to a more stable and efficient CRBN-drug-substrate complex, resulting in faster and more profound degradation of Ikaros and Aiolos.
Quantitative Data Summary
This compound's superior potency compared to earlier IMiDs is evident across various assays. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Preclinical Potency and Binding Affinity
| Parameter | This compound (CC-220) | Pomalidomide | Lenalidomide | Reference(s) |
| CRBN Binding (IC₅₀) | ~60 nM | >1 µM | >1 µM | |
| Aiolos Degradation (EC₅₀) | ~0.5 nM | - | - | |
| Ikaros Degradation (EC₅₀) | ~1.0 nM | - | - | |
| Anti-dsDNA Inhibition (IC₅₀) | ~10 nM | - | - |
Table 2: Pharmacokinetic Properties in Healthy Subjects (Single Dose)
| Parameter | Value | Reference(s) |
| Terminal Half-Life (t½) | 9-13 hours | |
| Time to Cmax (Tmax) | 2-4 hours | |
| Dose Proportionality | Linear exposure from 0.1 to 6 mg |
Table 3: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)
| Study / Combination | Patient Population | Overall Response Rate (ORR) | Reference(s) |
| CC-220-MM-001 (Phase Ib/IIa) | Heavily pretreated RRMM | 32.2% | |
| This compound + Dexamethasone | IMiD-refractory RRMM | 35.3% | |
| I2D Study (Phase II) | Elderly, first relapse | 65% | |
| This compound + Ixazomib + Dex | |||
| EXCALIBER-RRMM (Phase III) | RRMM after 1-2 prior lines | Statistically significant improvement in MRD negativity | |
| This compound + Daratumumab + Dex |
Key Experimental Protocols
The characterization of CELMoDs like this compound relies on a suite of biochemical and cellular assays.
Cereblon Binding Assay
A competitive Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is commonly used to determine the binding affinity of a compound to CRBN.
-
Principle: This assay measures the displacement of a fluorescently labeled tracer from a tagged CRBN protein by the unlabeled test compound (this compound).
-
Methodology:
-
A biotinylated CRBN-DDB1 complex is bound to a streptavidin-terbium donor fluorophore.
-
A fluorescently labeled thalidomide analog (tracer) is added, which binds to CRBN, bringing a fluorescent acceptor into proximity with the donor, generating a FRET signal.
-
Increasing concentrations of this compound are added, which compete with the tracer for binding to CRBN.
-
The displacement of the tracer leads to a decrease in the FRET signal.
-
The IC₅₀ value is calculated from the dose-response curve, representing the concentration of this compound required to displace 50% of the tracer.
-
Cellular Substrate Degradation Assay
This assay quantifies the reduction of Ikaros and Aiolos protein levels within cells following treatment with this compound.
-
Principle: Western blot or flow cytometry is used to measure target protein levels in cell lysates or intact cells.
-
Methodology (Flow Cytometry):
-
Peripheral blood mononuclear cells (PBMCs) or multiple myeloma cell lines are cultured.
-
Cells are treated with a dose range of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 18 hours).
-
Cells are harvested, fixed, and permeabilized to allow antibody access to intracellular proteins.
-
Cells are stained with fluorescently labeled antibodies specific for Ikaros and Aiolos, as well as cell surface markers (e.g., CD19 for B cells, CD3 for T cells).
-
The mean fluorescence intensity (MFI) of the Ikaros and Aiolos signals is measured by flow cytometry.
-
The EC₅₀ value is determined as the concentration of this compound that causes a 50% reduction in the target protein's MFI.
-
Drug Discovery and Clinical Development Pathway
The development of this compound followed a structured path from initial concept to late-stage clinical trials.
-
Target Identification & Validation: Building on the known mechanism of IMiDs, CRBN was the validated target. The goal was to create a compound with superior CRBN binding and subsequent degradation of Ikaros and Aiolos.
-
Lead Optimization: Chemical structures were modified to enhance interactions with the CRBN binding pocket, leading to the identification of this compound (CC-220) as a potent, single-enantiomer candidate.
-
Preclinical Studies: In vitro and in vivo models demonstrated this compound's potent anti-myeloma activity, especially in IMiD-resistant cell lines, and its immunostimulatory effects.
-
Phase I/II Clinical Trials: First-in-human studies (e.g., CC-220-MM-001) established the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, and showed promising antitumor activity in heavily pretreated patients with multiple myeloma and systemic lupus erythematosus.
-
Phase III Clinical Trials: Large, randomized trials like EXCALIBER-RRMM were initiated to compare this compound-based combinations against standard-of-care regimens, with primary endpoints including progression-free survival and minimal residual disease (MRD) negativity.
Conclusion
This compound is a paradigm of rational drug design in the field of targeted protein degradation. By significantly enhancing binding affinity to Cereblon, it achieves more potent and complete degradation of the oncogenic transcription factors Ikaros and Aiolos. Preclinical data and maturing clinical trial results have demonstrated its potential to overcome resistance to previous generations of immunomodulatory agents, positioning this compound as a cornerstone of future combination therapies for multiple myeloma and a promising agent for autoimmune diseases like systemic lupus erythematosus. Its development provides a clear blueprint for the continued evolution of CELMoDs as a powerful therapeutic modality.
References
- 1. insights.omicsx.com [insights.omicsx.com]
- 2. How Novel CELMoD Agents Work | Bristol Myers Squibb [bmsclinicaltrials.com]
- 3. CELMoDs in multiple myeloma [multiplemyelomahub.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
Iberdomide's Superior Binding Affinity to Cereblon: A Technical Deep Dive for Drug Development Professionals
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the binding affinity of iberdomide to the Cereblon (CRBN) E3 ubiquitin ligase component, in comparison to traditional Immunomodulatory Drugs (IMiDs). This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the core signaling pathways involved.
This compound, a novel Cereblon E3 ligase modulator (CELMoD), demonstrates a significantly higher binding affinity for Cereblon compared to the established IMiDs, lenalidomide and pomalidomide.[1][2][3][4][5] This enhanced affinity is a key differentiator, contributing to its potent anti-myeloma and immunomodulatory activities, even in patient populations that have developed resistance to previous generations of IMiDs.
Quantitative Analysis of Binding Affinity
The binding affinities of this compound and IMiDs to Cereblon have been determined using various biophysical assays. The data consistently highlights this compound's superior binding characteristics.
| Compound | Assay Type | Binding Affinity (IC50/Kd) | Fold Increase vs. IMiDs | Reference |
| This compound | Competitive Binding Assay | ~0.15 µM (IC50) | ~20-fold vs. Lenalidomide/Pomalidomide | |
| TR-FRET | 60 nM (IC50) | ~20-25-fold vs. Lenalidomide/Pomalidomide | ||
| Pomalidomide | Competitive Binding Assay | ~1.0 - 1.5 µM (Kd) | - | |
| TR-FRET | 1.2 µM (IC50) | - | ||
| Lenalidomide | Competitive Binding Assay | ~1.0 - 1.5 µM (Kd) | - | |
| TR-FRET | 1.5 µM (IC50) | - |
Note: IC50 and Kd values are measures of binding affinity, where a lower value indicates a stronger interaction. The exact values can vary depending on the specific experimental conditions.
The Molecular Mechanism: Enhanced Degradation of Neosubstrates
This compound and other IMiDs exert their therapeutic effects by acting as a "molecular glue" between Cereblon and specific "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This binding event leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors.
The higher binding affinity of this compound for Cereblon translates into a more efficient and rapid degradation of Ikaros and Aiolos compared to lenalidomide and pomalidomide. This enhanced degradation is believed to be a primary driver of this compound's potent anti-tumor and immunomodulatory effects. This compound's unique interactions with Cereblon induce a more efficient allosteric rearrangement of the protein into a conformation that is favorable for substrate binding.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway and a typical experimental workflow for determining binding affinity.
Figure 1: Signaling pathway of this compound and IMiDs.
Figure 2: A generalized workflow for determining binding affinity using SPR.
Detailed Experimental Protocols
Precise experimental conditions can vary between laboratories. However, the fundamental principles of the techniques used to measure binding affinity are outlined below.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., Cereblon) immobilized on a sensor surface.
-
Principle: The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance angle of reflected light. The magnitude of this change is proportional to the mass of the analyte bound to the ligand.
-
Methodology:
-
Ligand Immobilization: Purified Cereblon protein is covalently attached to the surface of a sensor chip, often a carboxymethylated dextran matrix.
-
Analyte Injection: A solution containing the test compound (this compound or IMiD) at a known concentration is flowed over the sensor chip.
-
Association and Dissociation: The binding (association) and unbinding (dissociation) of the analyte to the immobilized ligand are monitored in real-time.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event in solution.
-
Principle: When a ligand binds to a protein, heat is either released (exothermic) or absorbed (endothermic). ITC measures these minute heat changes to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
-
Methodology:
-
Sample Preparation: A solution of purified Cereblon is placed in the sample cell of the calorimeter, and a solution of the test compound is loaded into a syringe.
-
Titration: The test compound is injected in small, precise aliquots into the Cereblon solution.
-
Heat Measurement: The heat change upon each injection is measured relative to a reference cell.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the protein by a test compound.
-
Principle: A fluorescently labeled small molecule that binds to Cereblon is used as a tracer. When a fluorescently labeled antibody binds to a tag on Cereblon, FRET occurs between the antibody's fluorophore (donor) and the tracer's fluorophore (acceptor). A test compound that binds to the same site as the tracer will displace it, leading to a decrease in the FRET signal.
-
Methodology:
-
Complex Formation: A complex is formed consisting of tagged Cereblon, a fluorescently labeled antibody that binds the tag, and a fluorescently labeled small molecule tracer that binds to the drug-binding site of Cereblon.
-
Compound Addition: The test compound (this compound or IMiD) is added at various concentrations.
-
FRET Measurement: The FRET efficiency is measured.
-
Data Analysis: The decrease in FRET signal is plotted against the concentration of the test compound to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Conclusion
The significantly higher binding affinity of this compound to Cereblon compared to traditional IMiDs is a defining characteristic that underpins its enhanced therapeutic potential. This superior affinity leads to more efficient and profound degradation of key neosubstrates, Ikaros and Aiolos, resulting in potent anti-myeloma and immunomodulatory effects. Understanding the quantitative differences in binding affinity and the underlying molecular mechanisms is crucial for the continued development and clinical application of next-generation Cereblon E3 ligase modulators. The experimental protocols outlined provide a foundational understanding of the methodologies employed to characterize these critical drug-protein interactions.
References
- 1. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reachmd.com [reachmd.com]
An In-depth Technical Guide to the Structural Analogs and Derivatives of Iberdomide
For Researchers, Scientists, and Drug Development Professionals
Core Compound: Iberdomide (CC-220)
This compound is a novel, potent, orally bioavailable cereblon (CRBN) E3 ligase modulator (CELMoD) that has demonstrated significant clinical activity in hematological malignancies and autoimmune diseases. It represents a next-generation analog of thalidomide, designed for enhanced binding to CRBN and more efficient degradation of target proteins.
Structural Analogs and Derivatives
This compound belongs to a class of immunomodulatory drugs (IMiDs) that are structurally related to thalidomide. These compounds share a common chemical scaffold, typically a glutarimide or a related cyclic imide ring, which is essential for their binding to the CRBN E3 ubiquitin ligase. The structural variations among these analogs primarily occur in the phthalimide portion of the molecule, leading to differences in their binding affinity for CRBN, substrate specificity, and ultimately their clinical profiles.
Below are the chemical structures of this compound and its key structural analogs and derivatives:
This compound (CC-220)

Thalidomide

Lenalidomide

Pomalidomide

Avadomide (CC-122)

Mezigdomide (CC-92480)

Golcadomide (CC-99282)

Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs, providing a basis for comparison of their biochemical and cellular activities.
Table 1: Cereblon Binding Affinity
| Compound | Binding Assay | IC50 (nM) | Kd (nM) | Reference |
| This compound (CC-220) | TR-FRET | 60 | - | [1] |
| Lenalidomide | - | - | ~178 - 640 | [2] |
| Pomalidomide | - | - | ~157 | [2] |
| Mezigdomide (CC-92480) | FRET | 30 | - | [3] |
| Thalidomide | - | - | ~250 | [2] |
Table 2: Ikaros (IKZF1) and Aiolos (IKZF3) Degradation
| Compound | Cell Line | Target | EC50 / DC50 (nM) | Reference |
| This compound (CC-220) | Multiple | Ikaros | 1 | |
| Aiolos | 0.5 | |||
| Golcadomide (CC-99282) | MM and DLBCL cell lines | Ikaros & Aiolos | 0.2 - 0.5 |
Table 3: Cellular Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Lenalidomide | U266 | Apoptosis | - | |
| Pomalidomide | U266 | Apoptosis | - |
Signaling Pathway
This compound and its analogs exert their therapeutic effects by modulating the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex. The binding of these molecules to CRBN induces a conformational change that recruits specific substrate proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome. The primary neosubstrates for this class of drugs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The degradation of Ikaros and Aiolos has two major downstream consequences:
-
Direct Anti-Cancer Effects: In malignant cells, particularly multiple myeloma, the loss of Ikaros and Aiolos leads to the downregulation of key survival and proliferation factors, including c-Myc and Interferon Regulatory Factor 4 (IRF4). This disruption of critical signaling pathways results in cell cycle arrest at the G1/S phase and the induction of apoptosis. Furthermore, the degradation of these transcription factors leads to the derepression of interferon-stimulated genes (ISGs), such as CD38, which can enhance anti-tumor immunity.
-
Immunomodulatory Effects: In the immune system, the degradation of Ikaros and Aiolos in T cells and other immune cells leads to an increase in the production of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), and a decrease in the production of anti-inflammatory cytokines like IL-1β. This shift in the cytokine milieu promotes the activation and proliferation of T cells and Natural Killer (NK) cells, thereby enhancing the body's anti-tumor immune response.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound and its analogs.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding
This protocol describes a competitive binding assay to determine the affinity of compounds for the CRBN DDB1 complex.
Materials:
-
His-tagged CRBN-DDB1 complex
-
Biotinylated tracer ligand (e.g., biotinylated pomalidomide)
-
Terbium (Tb)-cryptate labeled anti-His antibody (donor fluorophore)
-
Streptavidin-d2 (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA
-
384-well low-volume white plates
-
Test compounds (this compound and analogs)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing the His-tagged CRBN-DDB1 complex and the biotinylated tracer ligand in assay buffer.
-
Add 4 µL of a solution containing the Tb-cryptate labeled anti-His antibody and streptavidin-d2 in assay buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission measured at 620 nm (donor) and 665 nm (acceptor).
-
The TR-FRET signal (ratio of 665/620 nm) is inversely proportional to the amount of test compound bound to CRBN. Calculate IC50 values from the dose-response curves.
Western Blotting for Ikaros and Aiolos Degradation
This protocol outlines the procedure to assess the degradation of Ikaros and Aiolos in multiple myeloma cells following treatment with this compound or its analogs.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266)
-
This compound and analogs
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed multiple myeloma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogs for a specified time (e.g., 4, 8, 24 hours).
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the extent of protein degradation.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound and its analogs on the metabolic activity and viability of cancer cells.
Materials:
-
Multiple myeloma cell lines
-
This compound and analogs
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with a range of concentrations of the test compounds for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for at least 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Mechanism of Action of Iberdomide in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberdomide (CC-220) is a novel, potent, orally bioavailable Cereblon E3 ligase modulating drug (CELMoD®) that has demonstrated significant anti-tumor and immunomodulatory activities in preclinical animal models.[1] As a next-generation derivative of thalidomide, this compound exhibits a higher binding affinity for the Cereblon (CRBN) protein, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.[1][2] This enhanced affinity leads to more efficient and rapid degradation of key neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these transcription factors underpins the dual mechanism of action of this compound: direct cytotoxicity to malignant cells and potent stimulation of the host immune system. This guide provides a comprehensive overview of the in vivo mechanism of action of this compound in animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: Ikaros and Aiolos Degradation
The foundational mechanism of this compound's action lies in its ability to hijack the CRL4^CRBN E3 ubiquitin ligase complex. By binding to CRBN, this compound induces a conformational change that expands the substrate specificity of the complex, leading to the recruitment, polyubiquitination, and subsequent proteasomal degradation of Ikaros and Aiolos.[2] These transcription factors are crucial for the survival and proliferation of various hematological cancer cells, particularly multiple myeloma.
Signaling Pathway of this compound-Induced Protein Degradation
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Iberdomide in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberdomide (CC-220) is a novel, potent oral cereblon (CRBN) E3 ligase modulator (CELMoD™) agent with significant antitumor and immunomodulatory activities in multiple myeloma (MM).[1][2] As a next-generation immunomodulatory drug (IMiD®), this compound exhibits higher binding affinity to CRBN compared to lenalidomide and pomalidomide.[3][4] This enhanced binding leads to more rapid and profound degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival and proliferation.[5] Consequently, this compound demonstrates potent anti-proliferative and pro-apoptotic effects, even in MM cell lines resistant to other IMiDs. Furthermore, this compound stimulates the immune system by enhancing T-cell activation and proliferation, leading to increased production of interleukin-2 (IL-2).
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in multiple myeloma cell lines.
Mechanism of Action: Signaling Pathway
This compound modulates the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex. By binding to CRBN, it induces the recruitment of neosubstrate proteins, primarily the transcription factors Ikaros and Aiolos, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of Ikaros and Aiolos downregulates the expression of key survival factors for myeloma cells, such as c-Myc and IRF4, ultimately resulting in cell cycle arrest and apoptosis.
Caption: this compound's mechanism of action in multiple myeloma cells.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the anti-proliferative and pro-apoptotic activity of this compound in various multiple myeloma cell lines.
Table 1: Anti-proliferative Activity of this compound in MM Cell Lines (IC50 Values)
| Cell Line | Lenalidomide IC50 (µM) | Pomalidomide IC50 (µM) | This compound IC50 (µM) | Reference |
| H929 | >10 | ~1 | ~0.1 | |
| MM1.S | ~5 | ~0.5 | ~0.05 | |
| KMS12-BM | >10 | ~2 | ~0.2 | |
| H929/LR (Lenalidomide-Resistant) | >25 | ~5 | ~0.5 | |
| MM1.S/PR (Pomalidomide-Resistant) | >25 | >10 | ~1 |
Table 2: Induction of Apoptosis by this compound in MM Cell Lines
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) | Reference |
| MM1.S | Pomalidomide (1 µM) | ~77% | |
| MM1.S | This compound (0.1 µM) | ~89% | |
| MM1.S | This compound (0.1 µM) + Bortezomib | ~95% | |
| H929 | This compound (0.1 µM) | Significant increase vs. control |
Experimental Protocols
Cell Culture
-
Cell Lines: Human multiple myeloma cell lines such as H929, MM1.S, U266, RPMI-8226, LP-1, and MOLP8 are commonly used. Lenalidomide- and pomalidomide-resistant sublines (e.g., H929/LR, MM1.S/PR) can be generated through continuous exposure to increasing drug concentrations.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Anti-Proliferative Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for the anti-proliferative assay.
Protocol:
-
Seed MM cells in 96-well plates at a density of 1-2 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound (e.g., from 0.001 to 10 µM) and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 to 96 hours at 37°C.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes, and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed MM cells (e.g., 5 x 10⁵ cells/well in a 6-well plate) and treat with this compound (e.g., 0.1 µM) or vehicle for 24-48 hours.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protein Degradation Assay (Western Blotting)
This assay is used to detect the degradation of Ikaros and Aiolos proteins following this compound treatment.
Protocol:
-
Treat MM cells with this compound (e.g., 0.1 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunomodulatory Activity Assay (T-Cell Co-culture and IL-2 Measurement)
This assay evaluates the ability of this compound to enhance T-cell activation and cytokine production in the presence of MM cells.
Caption: Workflow for T-cell co-culture and IL-2 measurement.
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture PBMCs with MM cells at an effector-to-target (E:T) ratio of 10:1 in a 96-well plate.
-
Add this compound at various concentrations and a T-cell stimulus, such as anti-CD3 antibody (e.g., 1 µg/mL).
-
Incubate the co-culture for 48 to 72 hours.
-
Collect the culture supernatant by centrifugation.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's anti-myeloma and immunomodulatory activities. These assays are essential for preclinical studies, mechanism of action elucidation, and the development of combination therapies involving this compound for the treatment of multiple myeloma. Consistent application of these detailed methodologies will ensure reproducible and comparable results across different research settings.
References
- 1. This compound (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paper: this compound Enhances Dara Mediated Cytotoxicity through Upregulation of CDC Activity and Elevated NK Cell Mediated ADCC [ash.confex.com]
- 3. Pharmacodynamic changes in tumor and immune cells drive this compound’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon modulator this compound induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CELMoDs in multiple myeloma [multiplemyelomahub.com]
Application Notes and Protocols for Assessing Iberdomide Efficacy in H929 and MM.1S Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberdomide (CC-220) is a novel, potent oral cereblon E3 ligase modulator (CELMoD™) that has demonstrated significant anti-tumor and immunomodulatory activities in multiple myeloma (MM). It exhibits greater potency than previous generations of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. This compound binds to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in the downregulation of key survival proteins in myeloma cells, such as c-Myc and interferon regulatory factor 4 (IRF4), ultimately leading to cell cycle arrest and apoptosis.[1]
The human multiple myeloma cell lines H929 and MM.1S are well-established and widely used preclinical models for studying MM biology and evaluating the efficacy of novel therapeutic agents. This document provides detailed application notes and protocols for testing the efficacy of this compound using these two cell lines.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the targeted degradation of Ikaros and Aiolos. This leads to a cascade of downstream effects that inhibit myeloma cell growth and survival.
References
Application Notes and Protocols for Iberdomide Cytotoxicity Assay Using Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberdomide (CC-220) is a novel Cereblon (CRBN) E3 ligase modulator (CELMoD™) that has demonstrated potent anti-proliferative and immunomodulatory activities.[1][2] Its mechanism of action involves binding to the CRBN protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[3] This binding alters the substrate specificity of the ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] These transcription factors are crucial for the survival and proliferation of various hematological cancer cells, including multiple myeloma. By inducing the degradation of Ikaros and Aiolos, this compound exerts a direct cytotoxic effect on malignant cells and stimulates an anti-tumor immune response.
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound on primary patient-derived cancer cells, a critical step in preclinical evaluation and personalized medicine approaches. The provided methodologies are designed to be a starting point for researchers, with the understanding that optimization may be necessary depending on the specific primary sample characteristics.
Data Presentation
Table 1: In Vitro Dose-Dependent Effects of this compound on Primary Patient Cells
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) from healthy volunteers | Immunophenotyping | 0.3 - 6 mg (in vivo single doses) | Decreased absolute CD19+ B cells | |
| Peripheral Blood Mononuclear Cells (PBMCs) from healthy volunteers | Cytokine Production Assay | 0.3 - 6 mg (in vivo single doses) | Increased IL-2 production, Decreased IL-1β production | |
| Peripheral Blood Mononuclear Cells (PBMCs) from SLE patients | Antibody Production Assay | ~10 nM (IC50) | Inhibition of anti-dsDNA and anti-phospholipid autoantibody production | |
| Multiple Myeloma (MM) cell lines | Proliferation Assay | Not specified | Pronounced antiproliferative effects compared to lenalidomide and pomalidomide | |
| Relapsed/Refractory Multiple Myeloma (RRMM) patient cells | Immunophenotyping | ≥1.0 mg (in vivo) | >80% reduction in mature B cells and ~2-fold increase in proliferating/activated T and NK cells |
Table 2: Clinical Response to this compound in Patients with Relapsed/Refractory Multiple Myeloma (RRMM)
| Treatment | Patient Population | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) Rate | Partial Response (PR) Rate | Reference | |---|---|---|---|---| | this compound + Dexamethasone | Heavily pretreated RRMM | 32.2% | 3.4% | 28.8% | | | this compound + Dexamethasone | IMiD-refractory RRMM | 35.3% | 2.0% | 33.3% | | | this compound + Dexamethasone | Daratumumab and Pomalidomide refractory RRMM | 29.6% | 3.7% | 25.9% | |
Experimental Protocols
Protocol 1: Isolation of Primary Mononuclear Cells from Patient Samples
This protocol describes the isolation of mononuclear cells (MNCs), including cancer cells and peripheral blood mononuclear cells (PBMCs), from bone marrow aspirates or peripheral blood of patients.
Materials:
-
Bone marrow aspirate or peripheral blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10-20% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
Procedure:
-
Dilute the bone marrow aspirate or peripheral blood 1:1 with sterile PBS.
-
Carefully layer 3-4 mL of the diluted sample onto 3 mL of Ficoll-Paque PLUS in a 15 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of mononuclear cells (the "buffy coat") to a new 50 mL conical tube.
-
Wash the isolated MNCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in complete cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter.
Protocol 2: this compound Cytotoxicity Assay using a Metabolic Activity Readout (MTT/XTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability. A reduction in metabolic activity is indicative of cytotoxicity.
Materials:
-
Isolated primary mononuclear cells
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)
Procedure:
-
Cell Seeding:
-
Resuspend the isolated primary MNCs in complete culture medium to a concentration of 1-2 x 106 cells/mL. Note: The optimal seeding density should be determined empirically for each primary sample.
-
Plate 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or culture medium to the outer wells to minimize evaporation.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested starting range for a dose-response curve is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells in triplicate. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours. The optimal incubation time may vary depending on the cell type and should be determined experimentally.
-
-
MTT/XTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
If using MTT, add 150 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
If using XTT, the formazan product is soluble and the absorbance can be read directly.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a plate reader.
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Protocol 3: Apoptosis Assessment by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Isolated primary mononuclear cells
-
This compound stock solution
-
6-well or 12-well sterile culture plates
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 106 primary MNCs per well in a 6-well or 12-well plate in complete culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells in the supernatant, and transfer to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound Cytotoxicity Assay.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic changes in tumor and immune cells drive this compound’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic changes in tumor and immune cells drive this compound's clinical mechanisms of activity in relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Populations Following Iberdomide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberdomide (CC-220) is a novel, potent oral cereblon E3 ligase modulating agent (CELMoD™) that has demonstrated significant anti-tumor and immunomodulatory activities.[1][2][3][4][5] Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).
The degradation of Ikaros and Aiolos has dual effects: direct cytotoxicity to malignant cells, such as in multiple myeloma, and a profound immunostimulatory effect on the tumor microenvironment. This immunomodulation is characterized by the activation and proliferation of T cells and Natural Killer (NK) cells, and a concurrent decrease in B cell populations. Flow cytometry is a critical tool for quantifying these changes in immune cell subsets and assessing the pharmacodynamic effects of this compound in both preclinical and clinical settings.
These application notes provide detailed protocols for the preparation of peripheral blood mononuclear cells (PBMCs) and bone marrow mononuclear cells (BMMCs), along with a representative flow cytometry panel and gating strategy for the analysis of key immune cell populations affected by this compound treatment.
Data Presentation: Summary of Immune Cell Changes Post-Iberdomide Treatment
The following tables summarize the quantitative changes observed in various immune cell populations in patients treated with this compound. The data is compiled from clinical studies and demonstrates the potent immunomodulatory effects of the compound.
Table 1: Changes in Major Immune Cell Populations in Peripheral Blood
| Immune Cell Population | Marker | Change Post-Iberdomide Treatment | Reference |
| T Cells | CD3+ | > 4-fold increase in proliferating (Ki-67+) T cells | |
| > 2-fold increase in activated/effector memory T cells | |||
| NK Cells | CD3-/CD56+ | > 4-fold increase in proliferating (Ki-67+) NK cells | |
| B Cells | CD19+ | > 75% decrease in median absolute B cells | |
| Naïve T Cells | > 75% decrease in median absolute naïve T cells | ||
| CD38+ T Cells | > 75% decrease in median absolute CD38+ T cells |
Table 2: Changes in Immune Cell Subsets in the Bone Marrow Microenvironment
| Immune Cell Population | Change Post-Iberdomide Treatment | Reference |
| Effector T Cells | Significant Increase | |
| Natural Killer (NK) Cells | Significant Increase | |
| B Cells | Decrease | |
| Proliferating NK cells (Ki-67+) | Significant Increase | |
| Proliferating T cells (Ki-67+) | Significant Increase |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin-containing tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
15 mL or 50 mL conical centrifuge tubes, sterile
-
Serological pipettes, sterile
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood sample with an equal volume of sterile PBS at room temperature.
-
In a new conical tube, carefully layer the diluted blood over a volume of Ficoll-Paque PLUS equal to the initial blood volume. To maintain a distinct interface, add the diluted blood slowly down the side of the tube.
-
Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs at the plasma-Ficoll interface, the Ficoll-Paque layer, and a pellet of red blood cells and granulocytes at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new conical tube.
-
Wash the isolated PBMCs by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) for cell counting and subsequent flow cytometry staining.
Protocol 2: Isolation of Bone Marrow Mononuclear Cells (BMMCs)
This protocol details the isolation of BMMCs from bone marrow aspirates.
Materials:
-
Bone marrow aspirate
-
PBS, sterile
-
Ficoll-Paque PLUS (or equivalent)
-
50 mL conical centrifuge tubes, sterile
-
100 µm cell strainer
-
Serological pipettes, sterile
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the bone marrow aspirate with PBS at a 1:1 ratio.
-
Pass the diluted bone marrow through a 100 µm cell strainer to remove any clots or bone spicules.
-
Carefully layer the filtered cell suspension onto Ficoll-Paque PLUS in a 50 mL conical tube. A typical ratio is 3 parts diluted bone marrow to 1 part Ficoll-Paque.
-
Centrifuge at 400-500 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected BMMCs with an excess of PBS and centrifuge at 300 x g for 10 minutes.
-
Perform a second wash to remove any remaining platelets by resuspending the pellet in PBS and centrifuging at 200 x g for 10 minutes.
-
Discard the supernatant and resuspend the BMMC pellet in an appropriate buffer for cell counting and flow cytometry staining.
Protocol 3: Flow Cytometry Staining and Analysis
This protocol provides a representative antibody panel and a general procedure for staining and analyzing immune cell populations.
Materials:
-
Isolated PBMCs or BMMCs
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
Flow cytometer
Table 3: Representative Antibody Panel for Immunophenotyping
| Marker | Fluorochrome | Cell Population(s) Identified |
| CD45 | BV510 | All leukocytes |
| CD3 | APC-H7 | T cells |
| CD4 | PE-Cy7 | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| CD19 | BV421 | B cells |
| CD56 | PE | NK cells |
| CD16 | FITC | NK cells, Monocytes |
| Ki-67 | Alexa Fluor 647 | Proliferating cells |
| CD45RO | BV786 | Memory T cells |
| CCR7 | BV605 | Naïve and central memory T cells |
Staining Procedure:
-
Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in flow cytometry staining buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well plate or to individual flow cytometry tubes.
-
Add Fc block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature in the dark.
-
Add the cocktail of fluorochrome-conjugated surface antibodies (Table 3) to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of flow cytometry staining buffer, centrifuging at 400 x g for 5 minutes after each wash.
-
If intracellular staining for Ki-67 is required, fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol.
-
Incubate with the anti-Ki-67 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells as described in step 6.
-
Resuspend the cells in 200-300 µL of flow cytometry staining buffer and acquire the samples on a flow cytometer.
Gating Strategy: A sequential gating strategy should be employed to identify the immune cell populations of interest. An example is provided in the workflow diagram below. Briefly:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
From the singlet gate, select live cells based on the viability dye staining.
-
From the live cell gate, identify leukocytes using a CD45 vs. side scatter (SSC) plot.
-
Within the CD45+ gate, identify major lymphocyte populations:
-
T cells: CD3+
-
B cells: CD19+
-
NK cells: CD3-CD56+
-
-
Further subset the T cell population into:
-
Helper T cells: CD4+
-
Cytotoxic T cells: CD8+
-
-
Analyze the expression of proliferation (Ki-67) and memory markers (CD45RO, CCR7) on the T cell and NK cell populations.
Visualizations
Caption: this compound's mechanism of action leading to immune modulation.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols: Co-immunoprecipitation Assay for Iberdomide-Cereblon Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberdomide (CC-220) is a novel, potent oral cereblon E3 ligase modulator (CELMoD) that has demonstrated significant clinical activity in hematological malignancies, including multiple myeloma.[1][2][3] Its mechanism of action relies on its high-affinity binding to the Cereblon (CRBN) protein.[4] Cereblon is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[5] This complex, which also includes DNA damage-binding protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins-1 (RBX1), is a key component of the ubiquitin-proteasome system.
The binding of this compound to Cereblon induces a conformational change in the substrate-binding pocket, enhancing the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex. This leads to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is central to the anti-myeloma and immunomodulatory effects of this compound.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. This application note provides a detailed protocol for performing a Co-IP assay to validate and study the binding of this compound to Cereblon and the subsequent recruitment of its neosubstrates in a cellular context.
Quantitative Data: this compound-Cereblon Binding Affinity
The interaction between this compound and Cereblon is characterized by a significantly higher affinity compared to earlier generations of immunomodulatory drugs (IMiDs). This enhanced binding affinity contributes to its potent biological activity.
| Parameter | Value | Compound | Method | Reference |
| IC50 | ~150 nM | This compound | Cereblon-binding affinity assay | |
| Ki | 4940 nM | This compound | Binding affinity assay | |
| Relative Affinity | >20-fold higher than lenalidomide and pomalidomide | This compound | Comparative binding studies |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
The following diagram illustrates the signaling pathway initiated by this compound binding to the CRL4^CRBN^ E3 ligase complex, leading to the degradation of Ikaros and Aiolos.
Caption: this compound-induced degradation of Ikaros and Aiolos.
Co-immunoprecipitation Experimental Workflow
This diagram outlines the key steps of the co-immunoprecipitation procedure to investigate the this compound-Cereblon interaction.
Caption: Co-immunoprecipitation workflow for this compound-Cereblon.
Experimental Protocol: Co-immunoprecipitation of Cereblon
This protocol is designed for the immunoprecipitation of endogenous Cereblon from multiple myeloma cell lines, such as OCI-MY5, to identify interacting proteins in the presence of this compound.
Materials and Reagents:
-
Cell Line: OCI-MY5 (or other suitable multiple myeloma cell line with detectable Cereblon expression).
-
This compound (CC-220): Prepare a stock solution in DMSO.
-
DMSO: Vehicle control.
-
Primary Antibodies:
-
Anti-Cereblon antibody, IP-grade (e.g., rabbit polyclonal or mouse monoclonal).
-
Anti-DDB1 antibody, WB-grade.
-
Anti-CUL4A antibody, WB-grade.
-
Anti-Ikaros (IKZF1) antibody, WB-grade.
-
Anti-Aiolos (IKZF3) antibody, WB-grade.
-
Normal Rabbit or Mouse IgG (isotype control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Protein A/G Agarose Beads or magnetic beads.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.05% Tween-20. Just before use, add a protease inhibitor cocktail.
-
Wash Buffer: Co-IP Lysis Buffer.
-
Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
Phosphate-Buffered Saline (PBS): ice-cold.
-
Reagents and equipment for SDS-PAGE and Western blotting.
Procedure:
1. Cell Culture and Treatment: a. Culture OCI-MY5 cells to a density of approximately 1-2 x 10^6 cells/mL. b. Treat the cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for a specified time (e.g., 4-6 hours).
2. Cell Lysis: a. Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS and centrifuge again. c. Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP Lysis Buffer (e.g., 1 mL per 10^7 cells). d. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube. g. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
3. Pre-clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of protein lysate. b. Incubate with gentle rotation for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Transfer the supernatant to a new tube.
4. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-Cereblon antibody. For a negative control, add the same amount of normal IgG to a separate tube of lysate. b. Incubate with gentle rotation overnight at 4°C. c. Add 30-50 µL of Protein A/G bead slurry to each tube. d. Incubate with gentle rotation for 2-4 hours at 4°C to capture the antibody-protein complexes.
5. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the wash step 3-4 times to remove non-specifically bound proteins.
6. Elution: a. After the final wash, carefully remove all the supernatant. b. Add 30-50 µL of 1X SDS-PAGE sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins. d. Centrifuge at 10,000 x g for 1 minute and collect the supernatant, which contains the immunoprecipitated proteins.
7. Analysis by Western Blot: a. Load the eluted samples, along with a sample of the input lysate (20-30 µg), onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and then probe with primary antibodies against Cereblon, DDB1, CUL4A, Ikaros, and Aiolos. e. Incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results:
In the samples immunoprecipitated with the anti-Cereblon antibody, you should detect a band corresponding to Cereblon. You should also observe bands for DDB1 and CUL4A, as they are core components of the CRL4^CRBN^ complex. In the this compound-treated samples, an enhanced interaction should be observed with Ikaros and Aiolos, resulting in stronger bands for these proteins compared to the DMSO-treated control. The IgG control should not show significant bands for any of these proteins.
References
- 1. This compound (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cereblon E3 Ligase Modulators Mezigdomide and this compound in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon modulator this compound induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Iberdomide Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberdomide (CC-220) is a novel, potent oral cereblon E3 ligase modulator (CELMoD™) that has demonstrated significant antitumor and immunomodulatory activities.[1][2][3] By binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, this compound modulates the enzyme's activity to induce the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] These transcription factors are crucial for the survival and proliferation of malignant cells in various hematological cancers, including multiple myeloma, and are also implicated in autoimmune diseases like systemic lupus erythematosus.
The targeted degradation of Ikaros and Aiolos disrupts downstream signaling pathways, leading to direct cytotoxic effects on tumor cells and immunostimulatory effects on the tumor microenvironment. Preclinical and clinical studies have shown that this compound can overcome resistance to other immunomodulatory agents (IMiDs) and exhibits synergistic effects when combined with other anti-cancer therapies, such as dexamethasone, proteasome inhibitors (e.g., bortezomib), and monoclonal antibodies (e.g., daratumumab).
High-throughput screening (HTS) of compound libraries in combination with this compound is a powerful strategy to identify novel synergistic interactions that could lead to more effective and durable therapeutic regimens. This document provides detailed application notes and protocols for performing HTS to discover and validate novel this compound combination therapies.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the signaling pathway modulated by this compound.
High-Throughput Screening Workflow
The diagram below outlines the experimental workflow for high-throughput screening of drug combinations with this compound.
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening of this compound Combinations
This protocol describes a method for screening a compound library in combination with a fixed concentration of this compound to identify synergistic interactions based on cell viability.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell lines like MM.1S, H929)
-
Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Compound library of interest
-
384-well clear-bottom white assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Culture and Seeding:
-
Culture cancer cells under standard conditions (37°C, 5% CO₂).
-
On the day of the experiment, harvest cells in the exponential growth phase and determine cell viability and density.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well) in the appropriate cell culture medium.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 4-6 hours to allow cells to attach and equilibrate.
-
-
Compound Preparation and Dispensing:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to a working concentration that is 2x the desired final fixed concentration (e.g., a sub-IC50 concentration to allow for the detection of synergy).
-
Prepare the compound library plates with a dose-response range for each compound.
-
Using an automated liquid handler, add 25 µL of the 2x this compound working solution to the appropriate wells. For single-agent control wells, add 25 µL of medium.
-
Using a pin tool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound from the library plates to the assay plates.
-
-
Incubation:
-
After compound addition, gently mix the plates on an orbital shaker for 1 minute.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assay:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Protocol 2: Synergy Analysis and Hit Validation
This protocol outlines the data analysis workflow to determine synergy and validate potential hits from the primary screen.
Data Analysis:
-
Normalization:
-
Normalize the raw luminescence data to percent viability using negative controls (DMSO-treated cells, 100% viability) and positive controls (cells treated with a potent cytotoxic agent, 0% viability).
-
Percent Viability = (Luminescence_sample - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control) * 100
-
-
Dose-Response Curve Fitting:
-
For each compound tested in combination with this compound, plot the percent viability against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value for each combination.
-
-
Synergy Calculation (Combination Index):
-
To quantify the interaction between this compound and the library compounds, the Combination Index (CI) is calculated based on the Chou-Talalay method. The CI is a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.
-
-
Specialized software such as CompuSyn or SynergyFinder can be used for these calculations.
-
Hit Validation:
-
Checkerboard Assay:
-
Validate promising hits by performing a checkerboard (matrix) titration assay.
-
Prepare a dose-response matrix with varying concentrations of this compound and the hit compound.
-
Perform the cell viability assay as described in Protocol 1.
-
Analyze the data to generate a synergy landscape and confirm the CI values across a range of concentrations and effect levels.
-
-
Secondary Assays:
-
Further validate synergistic combinations using orthogonal assays, such as apoptosis assays (e.g., Caspase-Glo 3/7), cell cycle analysis, or Western blotting for downstream signaling markers.
-
Data Presentation
Quantitative data from high-throughput screening should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: Illustrative Preclinical Synergy of this compound Combinations in Multiple Myeloma Cell Lines
| Combination Agent | Cell Line | This compound IC50 (nM) | Combination Agent IC50 (nM) | Combination Index (CI) at 50% Effect | Synergy Classification | Reference |
| Dexamethasone | MM.1S | 15 | 25 | < 0.7 | Synergistic | |
| Bortezomib | H929 | 12 | 5 | < 0.6 | Synergistic | |
| Daratumumab | RPMI-8226 | 20 | N/A | < 0.8 | Synergistic | |
| Carfilzomib | U266 | 18 | 8 | < 0.7 | Synergistic |
Note: The IC50 and CI values presented in this table are illustrative and intended to serve as a template. Actual values will vary depending on the specific experimental conditions and cell lines used.
Table 2: Summary of Clinical Trial Outcomes for this compound Combinations in Relapsed/Refractory Multiple Myeloma (RRMM)
| Combination Regimen | Patient Population | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Reference |
| This compound + Dexamethasone | Heavily pretreated RRMM | 32.2% | 3.4% | |
| This compound + Dexamethasone + Daratumumab | RRMM | 46% | 24% | |
| This compound + Dexamethasone + Bortezomib | RRMM | 56% | 28% | |
| This compound + Dexamethasone + Carfilzomib | RRMM | 50% | 38% |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for conducting high-throughput screening to identify novel synergistic combinations with this compound. By leveraging these methodologies, researchers can systematically explore the therapeutic potential of this compound in combination with a wide range of anti-cancer agents, ultimately accelerating the development of more effective treatment strategies for patients with hematological malignancies and other diseases. The structured approach to data presentation and analysis will aid in the efficient identification and validation of promising drug combinations for further preclinical and clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. EXCALIBER-RRMM: a phase III trial of this compound, daratumumab, and dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. punnettsquare.org [punnettsquare.org]
Application Notes and Protocols for In Vivo Iberdomide Studies in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberdomide (CC-220) is a novel cereblon E3 ligase modulating drug (CELMoD®) with potent anti-tumor and immunomodulatory activities.[1][2] It exhibits a higher binding affinity for the cereblon (CRBN) protein, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, compared to earlier immunomodulatory agents like lenalidomide and pomalidomide.[2][3] This enhanced affinity leads to more efficient ubiquitination and subsequent proteasomal degradation of key hematopoietic transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these factors results in direct cytotoxic effects on cancer cells and a stimulatory effect on the immune system, making this compound a promising therapeutic agent for hematological malignancies and autoimmune diseases.
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, primarily focusing on multiple myeloma xenograft studies. The provided methodologies and data summaries are intended to guide researchers in designing and executing their own in vivo experiments with this compound.
Mechanism of Action Signaling Pathway
This compound exerts its therapeutic effects by modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, this compound induces a conformational change that promotes the recruitment of neosubstrates, Ikaros and Aiolos, to the complex. This leads to their polyubiquitination and subsequent degradation by the proteasome. The degradation of Ikaros and Aiolos has dual effects: it directly inhibits the proliferation and survival of malignant cells, such as multiple myeloma cells, and it enhances anti-tumor immunity by modulating T cell and NK cell activity.
Caption: this compound's mechanism of action.
Experimental Protocols
Materials
-
This compound (CC-220)
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
-
Animal balance
-
Experimental mice (e.g., immunodeficient mice such as NOD/SCID or NSG for xenograft studies)
-
Multiple myeloma cell lines (e.g., MM.1S, H929)
Experimental Workflow for a Xenograft Study
Caption: General workflow for an in vivo xenograft study.
Detailed Protocol for this compound Administration in a Multiple Myeloma Xenograft Mouse Model
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., 6-8 week old female NOD/SCID or NSG mice).
-
Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 5 x 10^6 MM.1S cells in 100 µL of PBS/Matrigel) into the right flank of each mouse.
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of dosing, prepare the final formulation by diluting the stock solution in the vehicle to the desired concentration. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final solution is homogenous.
-
-
Treatment Protocol:
-
Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound orally via gavage at a dose of 10 mg/kg body weight.
-
Control Group: Administer an equivalent volume of the vehicle solution.
-
Treatment Schedule: Administer treatment once daily for 21 consecutive days.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions using calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at least twice a week to monitor for signs of toxicity.
-
Observe the general health and behavior of the animals daily.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for Ikaros/Aiolos, immunohistochemistry, or flow cytometry for immune cell populations).
-
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo mouse studies with this compound.
Table 1: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Treatment Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| Vehicle Control | - | Oral Gavage | Daily for 21 days | 0 | |
| This compound | 10 | Oral Gavage | Daily for 21 days | ~37% (vs. vehicle) | |
| This compound + Daratumumab | 10 (this compound) | Oral Gavage | Daily for 21 days | ~22% (vs. single agents) |
Table 2: Pharmacodynamic Effects of this compound in In Vivo Models
| Biomarker | Mouse Model | This compound Dose (mg/kg) | Observation | Reference |
| Ikaros (IKZF1) Degradation | Multiple Myeloma Xenograft | Not Specified | Significant degradation in tumor cells | |
| Aiolos (IKZF3) Degradation | Multiple Myeloma Xenograft | Not Specified | Significant degradation in tumor cells | |
| B-cell Counts | Healthy Subjects (Clinical Data) | 0.3 - 1.0 mg (human dose) | Dose-dependent reduction in peripheral blood | |
| T-cell Activation | Healthy Subjects (Clinical Data) | ≥ 1.0 mg (human dose) | Increased proliferation and activation | |
| NK-cell Activation | Healthy Subjects (Clinical Data) | ≥ 1.0 mg (human dose) | Increased proliferation and activation |
Conclusion
This compound has demonstrated significant anti-tumor and immunomodulatory activity in preclinical in vivo models. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in various disease models. Careful attention to experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, is crucial for obtaining robust and reproducible results. Further studies are warranted to explore optimal dosing strategies and combination therapies to maximize the clinical benefit of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic changes in tumor and immune cells drive this compound’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Iberdomide-Induced Apoptosis in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberdomide (CC-220) is a novel, potent oral cereblon E3 ligase modulator (CELMoD®) that has demonstrated significant anti-tumor and immunomodulatory activities.[1][2][3] Its mechanism of action involves high-affinity binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5] This binding event modulates the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these key proteins results in direct pro-apoptotic and anti-proliferative effects in malignant cells, particularly in hematological malignancies like multiple myeloma, and also enhances immune system function.
These application notes provide detailed protocols for quantifying this compound-induced apoptosis in cancer cell lines, a critical step in preclinical drug evaluation. The primary methods covered are Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, caspase activity assays, and Western blotting for key apoptotic markers.
Mechanism of Action: this compound-Induced Apoptosis
This compound's pro-apoptotic effects are a direct consequence of the degradation of Ikaros and Aiolos. These transcription factors are crucial for the survival and proliferation of various cancer cells. Their degradation leads to the downregulation of key oncogenes, such as c-Myc and IRF4, which in turn triggers the intrinsic apoptotic pathway.
Caption: this compound signaling pathway leading to apoptosis.
Quantitative Analysis of this compound-Induced Apoptosis
The following tables present sample data illustrating the dose- and time-dependent effects of this compound on apoptosis in a multiple myeloma cell line (e.g., MM.1S).
Table 1: Dose-Dependent Induction of Apoptosis by this compound (48-hour treatment)
| This compound (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 3.5 ± 0.5 | 2.1 ± 0.3 | 5.6 ± 0.8 |
| 10 | 12.8 ± 1.2 | 5.4 ± 0.7 | 18.2 ± 1.9 |
| 100 | 25.6 ± 2.1 | 10.2 ± 1.5 | 35.8 ± 3.6 |
| 1000 | 42.3 ± 3.5 | 18.7 ± 2.0 | 61.0 ± 5.5 |
Table 2: Time-Course of Apoptosis Induction by this compound (100 nM)
| Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 | 3.2 ± 0.4 | 1.9 ± 0.2 | 5.1 ± 0.6 |
| 12 | 8.9 ± 0.9 | 3.5 ± 0.5 | 12.4 ± 1.4 |
| 24 | 18.7 ± 1.8 | 7.1 ± 0.9 | 25.8 ± 2.7 |
| 48 | 25.6 ± 2.1 | 10.2 ± 1.5 | 35.8 ± 3.6 |
| 72 | 22.1 ± 2.5 | 25.4 ± 2.8 | 47.5 ± 5.3 |
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol details the detection and quantification of apoptotic cells using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Cancer cell lines of interest
-
This compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1-2 x 10^6^ cells in a T25 flask or 6-well plate and allow them to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time points.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into a centrifuge tube.
-
Adherent cells: Aspirate the media (which may contain floating apoptotic cells) and collect it. Wash the adherent cells with PBS and detach them using a gentle cell scraper or non-enzymatic cell dissociation solution. Combine with the collected media.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Identify cell populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis. The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
Multi-well plate reader with luminescence detection
-
Opaque-walled multi-well plates suitable for luminescence assays
-
Cancer cell lines of interest
-
This compound
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^4^ cells per well in a 96-well opaque-walled plate in a final volume of 100 µL.
-
Treat cells with this compound or vehicle control and incubate for the desired time.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Mix by gently inverting.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate reader.
-
Protocol 3: Western Blotting for Apoptotic Markers
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade. This protocol focuses on the detection of cleaved caspase-3 and cleaved PARP.
Caption: Western blotting workflow for apoptosis markers.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-cleaved PARP, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as described in Protocol 1.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis. Use β-actin as a loading control.
-
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for measuring this compound-induced apoptosis in cancer cell lines. A multi-parametric approach, utilizing flow cytometry, caspase activity assays, and Western blotting, is recommended for a comprehensive assessment of the pro-apoptotic effects of this compound. These assays are essential tools for the preclinical evaluation of this compound and other CELMoD compounds in oncology drug discovery and development.
References
Troubleshooting & Optimization
Optimizing Iberdomide Dosage and Treatment Schedule In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of Iberdomide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent oral cereblon (CRBN) E3 ligase modulator (CELMoD).[1][2] It binds to the CRBN protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3] This binding alters the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of Ikaros and Aiolos results in two main effects:
-
Direct anti-myeloma activity: It inhibits the proliferation and survival of multiple myeloma (MM) cells.
-
Immunomodulatory effects: It stimulates the immune system, for example, by enhancing T-cell and Natural Killer (NK) cell activity.
Q2: What is a good starting concentration for this compound in in-vitro experiments?
Based on preclinical studies, a starting concentration of 0.1 µM is often effective for this compound in vitro. This concentration has been shown to be more potent than 1 µM of pomalidomide in inducing apoptosis and degrading target proteins in multiple myeloma cell lines. However, the optimal concentration can vary depending on the cell line and the specific experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system. This compound has demonstrated anti-proliferative effects in a panel of MM cell lines at concentrations ranging from 0.01 to 10 µM over 72-96 hours.
Q3: How does this compound's potency compare to other immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide?
This compound has a higher binding affinity for cereblon compared to lenalidomide and pomalidomide. This higher affinity translates to a more rapid and profound degradation of Ikaros and Aiolos. Consequently, this compound demonstrates greater anti-myeloma activity at lower concentrations, often showing effects at a tenfold lower concentration than pomalidomide. It has also shown activity in cell lines that are resistant to both lenalidomide and pomalidomide.
Q4: What are the expected downstream effects of this compound treatment in vitro?
Treatment of multiple myeloma cells with this compound is expected to lead to:
-
Rapid degradation of Ikaros (IKZF1) and Aiolos (IKZF3) proteins.
-
Downregulation of c-Myc and IRF4 expression.
-
Induction of G0/G1 cell cycle arrest.
-
Induction of apoptosis (programmed cell death).
-
In co-culture systems with immune cells, an increase in immune-stimulatory effects, such as enhanced T-cell and NK-cell activity.
Q5: What is a typical treatment schedule for this compound in vitro?
For in vitro studies, the treatment schedule will depend on the experimental goals. For assessing anti-proliferative effects, a continuous exposure of 72 to 96 hours is common. For kinetic studies, such as measuring the rate of protein degradation, shorter time points (e.g., 0, 2, 4, 8, 24 hours) are appropriate. In clinical settings, this compound is often administered on days 1-21 of a 28-day cycle. This schedule could be adapted for long-term in vitro culture experiments to mimic clinical exposure.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed | Cell line may be resistant to this compound. | Confirm Cereblon (CRBN) expression in your cell line, as low or mutated CRBN can confer resistance. Test a wider range of concentrations and longer incubation times. Consider using a positive control cell line known to be sensitive to this compound (e.g., H929, MM1.S). |
| Suboptimal drug concentration. | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.001 µM to 10 µM) to determine the IC50 for your specific cell line. | |
| Issues with drug stability or activity. | Ensure proper storage of this compound stock solutions (typically in DMSO at -20°C). Prepare fresh dilutions for each experiment. | |
| High variability between replicate experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase at the start of the experiment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Unexpected cytotoxicity in control cells | DMSO concentration is too high. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and that the same concentration is used in all vehicle-treated control wells. |
| Contamination of cell culture. | Regularly test cell lines for mycoplasma contamination. | |
| Difficulty detecting Ikaros/Aiolos degradation | Antibody for Western blotting is not specific or sensitive enough. | Validate your antibodies using positive and negative controls. Ensure optimal antibody dilution and incubation times. |
| Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing protein degradation. Degradation can be rapid, so include early time points. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | This compound IC50 (µM) | Pomalidomide IC50 (µM) | Lenalidomide IC50 (µM) |
| H929 | ~0.01 - 0.1 | ~0.1 - 1 | >10 |
| MM1.S | ~0.01 - 0.1 | ~0.1 - 1 | ~1 - 10 |
| KMS12BM | ~0.01 - 0.1 | ~0.1 - 1 | >10 |
| U266 | ~0.1 - 1 | >1 | >10 |
| RPMI-8226 | ~0.1 - 1 | >1 | >10 |
| Note: The values presented are approximate ranges compiled from multiple sources and may vary depending on experimental conditions. |
Table 2: Recommended Dosing from Clinical and Preclinical Studies
| Study Type | Dosage/Concentration | Treatment Schedule | Reference |
| In Vitro (MM cell lines) | 0.1 µM | Continuous for up to 96 hours | |
| Clinical Trial (Phase 1/2) | 1.6 mg (RP2D with dexamethasone) | Days 1-21 of a 28-day cycle | |
| Clinical Trial (TNE NDMM) | 1.0 mg, 1.3 mg, 1.6 mg (with daratumumab and dexamethasone) | Days 1-21 of a 28-day cycle |
Experimental Protocols
Protocol 1: In Vitro Apoptosis Assay using Annexin V Staining
This protocol is for the detection of apoptosis in suspension or adherent cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry analysis.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution to minimize membrane damage.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Protocol 2: Cereblon Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for Cereblon. A common method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
This compound
-
Recombinant GST-tagged human Cereblon protein
-
Thalidomide-Red (fluorescent ligand)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Assay buffer
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of the fluorescent ligand (Thalidomide-Red).
-
Prepare a working solution of the GST-tagged Cereblon protein.
-
Prepare a working solution of the anti-GST Europium cryptate-labeled antibody.
-
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 5 µL) of the this compound dilutions or vehicle control into the wells of the 384-well plate.
-
-
Reagent Addition:
-
Add the GST-tagged Cereblon protein to each well.
-
Add a pre-mixed solution of the anti-GST Europium cryptate antibody and Thalomide-Red to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal will be inversely proportional to the concentration of this compound.
-
Plot the HTRF ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound's mechanism of action leading to anti-myeloma and immunomodulatory effects.
Caption: Workflow for assessing this compound-induced apoptosis via flow cytometry.
References
Technical Support Center: Measuring Off-Target Effects of Iberdomide In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in accurately measuring the in vitro off-target effects of Iberdomide, a novel cereblon E3 ligase modulator (CELMoD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-targets?
A1: this compound is a next-generation oral CELMoD agent. It functions by binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This binding modulates the E3 ligase's activity, leading to the ubiquitination and subsequent proteasomal degradation of specific protein substrates. The primary, or "on-target," substrates of this compound are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4] The degradation of these factors is central to this compound's therapeutic effects in hematological malignancies and autoimmune diseases.
Q2: Why is it crucial to measure the off-target effects of this compound?
A2: While this compound is designed to be selective, it is essential to identify any unintended protein interactions, known as "off-target" effects. These off-target interactions can lead to unexpected biological responses, toxicity, or side effects. For a molecular glue degrader like this compound, off-target effects can manifest as the degradation of proteins other than Ikaros and Aiolos or as binding to other proteins without inducing their degradation, which could still modulate their function. Comprehensive off-target profiling is a critical step in preclinical safety assessment and for understanding the complete pharmacological profile of the drug.
Q3: What are the primary in vitro methods to assess this compound's off-target effects?
A3: The main in vitro methods for identifying off-target effects of this compound include:
-
Quantitative Proteomics: This unbiased approach allows for the global analysis of protein abundance changes in a cell line upon treatment with this compound. It can identify proteins that are degraded as a direct or indirect consequence of drug treatment.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to assess direct target engagement. It measures the thermal stability of proteins in their native cellular environment. A change in a protein's melting temperature in the presence of this compound indicates a direct binding interaction.
-
Kinome Profiling: This method specifically assesses the interaction of this compound with a large panel of kinases. Given that kinases are a common class of off-targets for many drugs, kinome-wide screening can reveal potential off-target kinase binding.
Experimental Protocols and Troubleshooting Guides
Quantitative Proteomics for Off-Target Degradation Profiling
This method aims to identify and quantify proteins that are degraded upon this compound treatment.
Experimental Workflow:
References
Technical Support Center: Iberdomide Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Iberdomide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel oral cereblon E3 ligase modulator (CELMoD™).[1][2] It exhibits a higher binding affinity to the cereblon (CRBN) protein compared to earlier immunomodulatory agents like lenalidomide and pomalidomide.[3][4] By binding to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, this compound modulates the substrate specificity of the complex.[4] This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of Ikaros and Aiolos results in direct anti-proliferative and apoptotic effects in malignant cells and also exerts immunomodulatory effects by stimulating immune cells.
Q2: Which cell lines are recommended for this compound studies?
The choice of cell line is critical and depends on the research question. For multiple myeloma studies, pomalidomide-resistant cell lines can be utilized to demonstrate this compound's efficacy in overcoming resistance. In studies with peripheral blood mononuclear cells (PBMCs), this compound has been shown to be more potent than lenalidomide and pomalidomide in overcoming bortezomib-induced immunosuppression. For systemic lupus erythematosus (SLE) research, PBMCs from SLE patients are used to evaluate the effect of this compound on autoantibody production.
Q3: What is a typical dose range for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. However, published studies provide a general range. For instance, in co-culture experiments with PBMCs and MM1.S cells, this compound concentrations ranged from 0.0001 to 1 µM. In whole blood assays, concentrations of 1, 10, or 100 nM have been used. For single-ascending dose studies in healthy volunteers, oral doses ranged from 0.03 to 6 mg. A dose of 0.1 µM has been used to show the degradation kinetics of Aiolos in KMS12BM cells.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Potential Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in metabolic activity and, consequently, in the final readout.
-
Edge Effects in Microplates: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Variability in Drug Concentration: Inaccurate serial dilutions can result in inconsistent drug effects across different concentrations.
-
Cell Line Health and Passage Number: Cells that are unhealthy, contaminated, or have been passaged too many times can exhibit altered growth rates and drug sensitivity.
-
Inconsistent Incubation Times: Variations in the incubation time with this compound or the viability reagent (e.g., MTT, MTS) can affect the results.
Solutions:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure that the cell suspension is single-celled and evenly distributed by gentle pipetting.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
Precise Serial Dilutions: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of this compound.
-
Maintain Healthy Cell Cultures: Regularly check cell cultures for viability and morphology. Use cells within a consistent and low passage number range.
-
Standardize Incubation Times: Use a timer to ensure consistent incubation periods for both the drug treatment and the viability reagent.
Issue 2: Inconsistent or No Degradation of Ikaros/Aiolos in Western Blot
Potential Causes:
-
Low Cereblon (CRBN) Expression: The activity of this compound is dependent on the presence of CRBN. Cell lines with low or absent CRBN expression will be resistant to this compound-mediated degradation of Ikaros and Aiolos.
-
Suboptimal this compound Concentration or Incubation Time: The concentration of this compound or the duration of treatment may be insufficient to induce detectable degradation.
-
Inefficient Protein Extraction or Lysis: Incomplete cell lysis can lead to poor protein recovery and inaccurate quantification.
-
Poor Antibody Quality: The primary antibodies against Ikaros or Aiolos may have low affinity or specificity, resulting in weak or non-specific bands.
-
Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane can lead to weak signals.
Solutions:
-
Confirm CRBN Expression: Before starting experiments, verify the CRBN expression status of your cell line by Western blot or qPCR.
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal this compound concentration and incubation time for maximal degradation.
-
Use Appropriate Lysis Buffers: Employ a lysis buffer containing protease and phosphatase inhibitors to ensure efficient protein extraction and prevent degradation.
-
Validate Antibodies: Use antibodies that have been validated for Western blotting and show high specificity for Ikaros and Aiolos.
-
Optimize Transfer Conditions: Ensure proper gel and membrane equilibration and optimize the transfer time and voltage to maximize transfer efficiency.
Issue 3: High Background or Low Signal in Cytokine ELISA
Potential Causes:
-
Non-specific Antibody Binding: Insufficient blocking or inadequate washing can lead to high background signal.
-
Low Cytokine Production: The cell type or stimulation conditions may not be optimal for producing detectable levels of the cytokine of interest.
-
Cytokine Degradation: Improper sample handling and storage can lead to the degradation of cytokines.
-
Matrix Effects: Components in the cell culture supernatant or serum can interfere with the antibody-antigen binding.
-
Suboptimal Antibody Concentrations: The concentrations of the capture or detection antibodies may not be optimal.
Solutions:
-
Optimize Blocking and Washing: Use an appropriate blocking buffer and perform thorough washing steps between each incubation.
-
Optimize Stimulation Conditions: Titrate the stimulus (e.g., LPS, anti-CD3) and optimize the stimulation time to maximize cytokine production.
-
Proper Sample Handling: Collect supernatants promptly, add protease inhibitors, and store them at -80°C for long-term storage.
-
Dilute Samples: If matrix effects are suspected, dilute the samples in the assay buffer.
-
Titrate Antibodies: Perform a checkerboard titration to determine the optimal concentrations for both the capture and detection antibodies.
Data Presentation
Table 1: this compound Activity in Pomalidomide-Resistant Multiple Myeloma Cell Lines
| Cell Line | Relative Cereblon Protein (% of Parental) | % Proliferation Inhibition (0.1 µM this compound) |
| KMS12BM | 100 | ~60 |
| KMS12BM/PR | ~50 | ~50 |
| MM1.S | 100 | ~70 |
| MM1.S/PR | ~25 | ~40 |
Data adapted from a study on this compound activity in pomalidomide-resistant cell lines.
Table 2: Effect of this compound on B cell and T cell counts in Healthy Volunteers
| This compound Dose | Minimum Mean % of Baseline (B cells) | Minimum Mean % of Baseline (T cells) |
| 0.3 mg | ~28% | ~33% |
| 1 mg | ~15% | ~10% |
| 2 mg | ~12% | ~0% |
| 4 mg | ~15% | ~5% |
| 6 mg | ~18% | ~8% |
Data represents the minimum mean percent of baseline counts observed after a single dose of this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently mix by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for Ikaros/Aiolos Degradation
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: Cytokine Secretion (ELISA) Assay
-
Cell Stimulation and Supernatant Collection:
-
Plate PBMCs or other immune cells and treat with this compound.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes, anti-CD3 for T cells) for a predetermined time (e.g., 24-48 hours).
-
Centrifuge the plate and collect the cell-free supernatant.
-
-
ELISA Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate and add the collected supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate and add Streptavidin-HRP conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Addition and Measurement:
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Western blot workflow for protein degradation.
Caption: Troubleshooting logic for assay variability.
References
- 1. P865: BIOMARKER ANALYSIS TO SUPPORT DOSE OPTIMIZATION OF this compound AS MONOTHERAPY AND IN COMBINATION WITH STANDARD OF CARE TREATMENTS FOR MULTIPLE MYELOMA FROM A PHASE 1/2 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rarecancernews.com [rarecancernews.com]
- 3. Pharmacodynamic changes in tumor and immune cells drive this compound’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
Technical Support Center: Interpreting Unexpected Results in Iberdomide Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iberdomide degradation assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce protein degradation?
A1: this compound (CC-220) is a novel oral Cereblon E3 ligase modulating drug (CELMoD). It acts as a "molecular glue," binding to the Cereblon (CRBN) protein, which is a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, polyubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These transcription factors are critical for the proliferation and survival of certain cancer cells, particularly in multiple myeloma.[2]
Q2: What are the primary protein targets of this compound-mediated degradation?
A2: The primary and most well-characterized targets of this compound-mediated degradation are the zinc finger transcription factors Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene).[1][2]
Q3: What are the common assays used to measure this compound-induced degradation of Ikaros and Aiolos?
A3: The most common assays to quantify the degradation of Ikaros and Aiolos include:
-
Western Blotting: A widely used technique to detect and quantify the total levels of Ikaros and Aiolos proteins in cell lysates.
-
Flow Cytometry: Used for intracellular staining to measure protein levels on a single-cell basis, which is particularly useful for analyzing specific cell populations within a mixed sample like peripheral blood mononuclear cells (PBMCs).
-
HiBiT Lytic and Live-Cell Assays: A sensitive bioluminescence-based method where the target protein is endogenously tagged with a small peptide (HiBiT). Degradation of the target protein leads to a decrease in luminescent signal.
Troubleshooting Guides
Western Blotting
Q4: I am not observing any degradation of Ikaros or Aiolos on my Western blot after this compound treatment. What are the possible causes?
A4: Several factors could contribute to a lack of observed degradation. Consider the following troubleshooting steps:
-
Cell Line/Model System:
-
CRBN Expression: Confirm that your cell line expresses sufficient levels of functional Cereblon (CRBN). Low or absent CRBN expression is a known mechanism of resistance to this compound and other CELMoDs. You can check CRBN expression by Western blot or qPCR.
-
CRBN Mutations/Splice Variants: Certain mutations or splice variants in the CRBN gene can impair this compound binding and subsequent degradation activity.
-
-
Experimental Conditions:
-
This compound Concentration and Treatment Time: Ensure you are using an appropriate concentration range and treatment duration. Degradation of Ikaros and Aiolos can be observed at nanomolar concentrations of this compound, with significant reduction often seen within a few hours of treatment. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Proteasome Inhibition: As a control, co-treat cells with a proteasome inhibitor (e.g., MG-132). If this compound is working correctly, the proteasome inhibitor should rescue the degradation of Ikaros and Aiolos.
-
-
Western Blot Technique:
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for Ikaros and Aiolos. Use a positive control cell line known to express these proteins.
-
Protein Loading: Ensure equal protein loading across all lanes. Use a reliable loading control (e.g., GAPDH, β-actin, or Vinculin) to normalize your results.
-
Protein Transfer: Confirm efficient protein transfer from the gel to the membrane, especially for higher molecular weight proteins.
-
Q5: My Western blot shows multiple bands for Ikaros or Aiolos. How should I interpret this?
A5: The presence of multiple bands can be due to several factors:
-
Protein Isoforms: Both Ikaros and Aiolos have multiple splice variants or isoforms that may be detected by the antibody, appearing as bands of different molecular weights.
-
Post-Translational Modifications: Phosphorylation or other post-translational modifications can alter the migration of the proteins on the gel.
-
Protein Degradation Products: If samples are not handled properly, proteases can partially degrade the target proteins, leading to lower molecular weight bands. Always use fresh samples and include protease inhibitors in your lysis buffer.
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Optimize your antibody concentrations and blocking conditions.
Q6: I see a "smear" on my Western blot instead of a clean band for Ikaros/Aiolos.
A6: Smearing on a Western blot is often indicative of protein degradation. To troubleshoot this:
-
Sample Preparation: Prepare fresh cell lysates and add a protease inhibitor cocktail immediately upon lysis.
-
Storage: Avoid repeated freeze-thaw cycles of your lysates. Store them at -80°C for long-term use.
-
Loading Amount: Overloading the gel with too much protein can also cause smearing. Try loading a smaller amount of total protein.
HiBiT Assays
Q7: I am observing high background signal in my HiBiT lytic assay. What could be the cause?
A7: High background in a HiBiT assay can obscure the measurement of specific degradation. Potential causes and solutions include:
-
Reagent Contamination: Ensure that your lysis buffer and detection reagents are fresh and free of contamination.
-
Cell Debris: Incomplete cell lysis can lead to light scattering and increased background. Ensure complete lysis by following the manufacturer's protocol.
-
Plate Type: Use opaque, white-walled plates designed for luminescence assays to minimize well-to-well crosstalk and background.
-
Autoluminescence of Compounds: Some test compounds can be autofluorescent or autoluminescent. Run a control with the compound in the absence of cells to check for this.
Q8: I am not seeing a decrease in the luminescent signal in my HiBiT assay after this compound treatment.
A8: Similar to Western blotting, a lack of signal change can be due to several factors:
-
Cellular Factors:
-
CRBN Expression: As with other assays, ensure your HiBiT-tagged cell line expresses functional CRBN.
-
Tag Accessibility: The HiBiT tag may be inserted in a location on the protein that interferes with this compound-induced degradation. If possible, test a cell line with the tag at a different location (N-terminus, C-terminus, or an internal loop).
-
-
Assay Conditions:
-
Kinetic vs. Endpoint Reading: Degradation is a kinetic process. An endpoint reading at a single time point might miss the optimal degradation window. Consider performing a time-course experiment.
-
"Hook Effect": At very high concentrations, degrader molecules can saturate the system, leading to the formation of binary complexes (this compound-CRBN or this compound-Target) instead of the productive ternary complex (Target-Iberdomide-CRBN). This can result in reduced degradation at higher concentrations. Perform a full dose-response curve to identify a potential hook effect.
-
Flow Cytometry
Q9: The signal for intracellular Aiolos is weak or absent in my flow cytometry experiment.
A9: Weak or no signal in intracellular flow cytometry can be due to:
-
Antibody Performance:
-
Antibody Clone and Fluorophore: Not all antibody clones are suitable for intracellular staining after fixation and permeabilization. Use a clone validated for this application. The choice of fluorophore can also impact signal intensity.
-
Antibody Titration: Ensure you have properly titrated your antibody to determine the optimal concentration.
-
-
Fixation and Permeabilization:
-
Reagent Choice: The fixation and permeabilization method can significantly affect epitope availability. Methanol-based permeabilization is often used for intracellular targets. You may need to optimize the protocol for your specific antibody and cell type.
-
Protocol Execution: Ensure that the fixation and permeabilization steps are performed correctly and consistently.
-
-
Low Target Expression: The target protein may be expressed at very low levels in your cells of interest.
Q10: I am observing high non-specific staining in my flow cytometry experiment.
A10: High background can be caused by:
-
Fc Receptor Binding: Immune cells, particularly monocytes and B cells, express Fc receptors that can non-specifically bind antibodies. Use an Fc block reagent before adding your primary antibody.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can result in residual, unbound antibody.
-
Cell Viability: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.
Data Presentation
Table 1: this compound-Induced Degradation of Ikaros and Aiolos in Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | Protein | This compound Concentration (nM) | Mean Percent of Baseline Protein Level |
| B Cells | Ikaros | 1 | ~75% |
| 10 | ~40% | ||
| 100 | ~20% | ||
| Aiolos | 1 | ~60% | |
| 10 | ~20% | ||
| 100 | ~10% | ||
| T Cells | Ikaros | 1 | ~80% |
| 10 | ~50% | ||
| 100 | ~30% | ||
| Aiolos | 1 | ~70% | |
| 10 | ~30% | ||
| 100 | ~15% | ||
| Monocytes | Ikaros | 1 | ~85% |
| 10 | ~60% | ||
| 100 | ~40% | ||
| Aiolos | 1 | ~75% | |
| 10 | ~40% | ||
| 100 | ~20% |
Data is approximated from published studies for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Ikaros and Aiolos Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control.
-
Protocol 2: Intracellular Flow Cytometry for Aiolos Degradation
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of your cells of interest (e.g., PBMCs).
-
Treat the cells with this compound at the desired concentrations and for the specified time. Include a vehicle control.
-
-
Surface Staining (Optional):
-
If you need to identify specific cell populations, perform surface staining with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD19) before fixation.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold 90% methanol or a saponin-based buffer) for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Incubate the cells with a fluorescently conjugated antibody against Aiolos for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the cell population of interest and measuring the mean fluorescence intensity (MFI) of the Aiolos signal.
-
Protocol 3: HiBiT Lytic Assay for Protein Degradation
-
Cell Plating:
-
Use a cell line endogenously expressing your target protein (Ikaros or Aiolos) fused with the HiBiT tag.
-
Plate the cells in a white, opaque 96-well plate at a density that ensures they are in the log growth phase during the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compounds to the cells and incubate for the desired time.
-
-
Lysis and Detection:
-
Prepare the HiBiT lytic reagent containing the LgBiT protein and substrate according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and signal development.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of the treated samples to the vehicle control to determine the percentage of remaining protein.
-
Calculate degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action.
Caption: General Troubleshooting Workflow.
References
- 1. Cereblon modulator this compound induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cereblon modulator this compound induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of Iberdomide
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Iberdomide, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2] Under these conditions, it is stable for at least four years.[2]
Q2: How should I handle this compound in the laboratory?
A2: It is recommended to handle this compound in a well-ventilated area or a chemical fume hood.[1][3] Always use personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhaling the powder and prevent contact with skin and eyes.
Q3: What should I do in case of accidental exposure to this compound?
A3: In case of:
-
Skin contact: Wash the affected area with plenty of water and remove contaminated clothing.
-
Eye contact: Flush the eyes with running water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out the mouth with water. In all cases of exposure, it is advisable to consult a physician.
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve solid this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). It is recommended to purge the solvent with an inert gas before use. For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.
Q5: What is the solubility of this compound in common solvents?
A5: this compound is soluble in DMSO and DMF, with reported solubilities ranging from approximately 12 mg/mL to 90 mg/mL. It is sparingly soluble in aqueous buffers. To achieve the maximum solubility in aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.
Q6: How stable are this compound stock solutions?
A6: When stored in a solvent at -80°C, this compound stock solutions are stable for up to a year. At -20°C in solvent, stability is maintained for about one month. It is not recommended to store aqueous solutions for more than one day. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | Inadequate solvent or insufficient mixing. | Use a recommended organic solvent like DMSO or DMF. Sonication may aid in dissolution. Ensure the solvent is fresh, as moisture-absorbing DMSO can reduce solubility. |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | Low aqueous solubility of this compound. | Perform a stepwise dilution of the DMSO stock solution into the aqueous buffer while vortexing. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Ensure solid this compound is stored at -20°C and protected from light. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid using aqueous solutions that have been stored for more than a day. |
| Low potency observed in cell-based assays. | Suboptimal concentration of this compound or degradation of the compound. | Verify the concentration of your stock solution. Prepare a fresh stock solution from solid this compound. Ensure that the final concentration in your assay is appropriate for the expected EC50 values for Ikaros and Aiolos degradation (EC50s = 1 and 0.5 nM, respectively). |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | ~12 mg/mL - 90 mg/mL | |
| Dimethylformamide (DMF) | ~12 mg/mL | |
| 1:8 solution of DMSO:PBS (pH 7.2) | ~0.11 mg/mL | |
| Water | Insoluble | |
| Ethanol | ~4-7 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Stability | Reference(s) |
| Crystalline Solid | -20°C | ≥ 4 years | |
| In Solvent (e.g., DMSO) | -80°C | ~1 year | |
| In Solvent (e.g., DMSO) | -20°C | ~1 month | |
| Aqueous Solution | Not Recommended | ≤ 1 day |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 449.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.495 mg of this compound.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 4.495 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
-
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for using this compound.
References
Mitigating batch-to-batch variability of Iberdomide in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate batch-to-batch variability of Iberdomide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CC-220) is a novel, potent, and orally active small molecule that belongs to the class of Cereblon E3 ligase modulators (CELMoDs).[1][2] Its primary mechanism of action involves binding to the cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these transcription factors is crucial for the anti-proliferative and immunomodulatory effects of this compound observed in diseases like multiple myeloma and systemic lupus erythematosus.
Q2: What are the critical quality control parameters to check for a new batch of this compound?
A2: To ensure consistency between batches, it is crucial to verify several quality control parameters. A comprehensive Certificate of Analysis (CoA) from the supplier should be reviewed. Key parameters to assess include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), the purity should ideally be ≥98%.
-
Identity Confirmation: The chemical structure should be confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Appearance: The physical form, such as a powder, should be consistent with the supplier's specifications.
-
Solubility: The solubility in standard laboratory solvents like DMSO should be verified.
Q3: How should I prepare and store this compound stock solutions to minimize variability?
A3: Proper preparation and storage of stock solutions are critical for reproducible experimental results.
-
Preparation: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO). Ensure the compound is completely dissolved by vortexing. Gentle warming in a 37°C water bath can aid dissolution, but the temperature sensitivity of the compound should be considered.
-
Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, keep the aliquots at -20°C or -80°C, protected from light. A product data sheet suggests that in solvent, this compound is stable for up to 3 months at -80°C and for 2 weeks at -20°C.
-
Final Dilutions: When preparing working concentrations for aqueous-based assays, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your buffer or medium. This helps to prevent precipitation of the compound. The final DMSO concentration in cell-based assays should typically be kept below 0.1% to avoid solvent-induced toxicity.
Q4: What are the common sources of experimental variability when working with this compound?
A4: Variability in experimental outcomes can arise from several factors:
-
Compound-Related: Inconsistent purity, presence of impurities, or degradation of this compound between batches.
-
Assay Conditions: Inconsistent cell density, passage number, and health of cell lines can significantly impact results. Variations in incubation times and temperatures can also affect the biological response.
-
Reagent Preparation: Improperly prepared or stored reagents, including this compound stock solutions, can lead to inconsistent assay performance.
-
Pipetting Errors: Inaccurate or inconsistent liquid handling is a major source of variability in in vitro assays.
Troubleshooting Guides
Problem 1: Inconsistent IC50/EC50 Values in Cell-Based Assays
Description: You observe significant shifts in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound across different experiments or between different batches of the compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Batch-to-Batch Variability in Purity/Activity | Request and compare the Certificate of Analysis (CoA) for each batch. Perform an internal quality control check, such as HPLC or LC-MS, to confirm purity. Run a reference batch alongside the new batch in a control experiment to determine relative potency. |
| Inconsistent Cell Density | Ensure a homogenous cell suspension before seeding. Use a consistent cell seeding density for all experiments, as cell density can affect drug efficacy. |
| Variations in Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology. |
| Inconsistent Incubation Times | Maintain consistent treatment and incubation times across all experiments. |
| Stock Solution Degradation | Prepare fresh aliquots of your this compound stock solution. Avoid repeated freeze-thaw cycles. |
Problem 2: Variable Levels of Target Protein Degradation (Ikaros/Aiolos)
Description: Western blot or other protein quantification methods show inconsistent levels of Ikaros or Aiolos degradation with the same concentration of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sample Preparation Issues | Ensure consistent cell lysis and protein extraction procedures. Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation during sample preparation. |
| Uneven Protein Loading in Western Blot | Perform a total protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). |
| Antibody Performance | Use a high-quality primary antibody validated for detecting Ikaros or Aiolos. Ensure consistent antibody dilutions and incubation times. Batch-to-batch variability of antibodies can also be a source of error. |
| Cellular State | The expression level of Cereblon (CRBN) can affect the efficiency of this compound-induced degradation. Ensure you are using a consistent cell line and culture conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Use the molecular weight of this compound (449.5 g/mol ) to calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 449.5 g/mol * 1000 mg/g = 4.495 mg
-
Weigh the compound: On a calibrated analytical balance, carefully weigh the calculated mass of this compound powder into a sterile microcentrifuge tube.
-
Dissolve the compound: Add the appropriate volume of DMSO to the tube. Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Aliquot and store: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C and protect them from light.
Protocol 2: Western Blot for Ikaros/Aiolos Degradation
This protocol provides a general workflow for assessing the degradation of Ikaros and Aiolos in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., multiple myeloma cell line)
-
This compound stock solution
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Ikaros, anti-Aiolos, and a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at a consistent density and treat with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time.
-
Cell Lysis: Harvest the cells and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and heating.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Ikaros) overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Ikaros/Aiolos signal to the loading control to determine the extent of degradation.
Visualizations
Caption: this compound binds to Cereblon, leading to the degradation of Ikaros and Aiolos.
Caption: Workflow for quality control of a new batch of this compound.
Caption: A logical guide to troubleshooting inconsistent results in this compound experiments.
References
Validation & Comparative
Iberdomide Poised as a Potent Alternative in Lenalidomide-Resistant Multiple Myeloma
For researchers, scientists, and drug development professionals, the emergence of iberdomide offers a promising new therapeutic avenue for patients with multiple myeloma who have developed resistance to immunomodulatory drugs (IMiDs) like lenalidomide. As a next-generation cereblon E3 ligase modulator (CELMoD), this compound demonstrates a distinct and more potent mechanism of action, leading to significant clinical activity in heavily pretreated patient populations, including those refractory to lenalidomide.
This compound's key advantage lies in its higher binding affinity to the cereblon (CRBN) protein, a crucial component of the E3 ubiquitin ligase complex.[1][2][3] This enhanced interaction leads to more efficient and deeper degradation of key hematopoietic transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival and proliferation of myeloma cells.[1][4] Preclinical models have shown that this compound has more potent antimyeloma and immune-stimulatory effects compared to lenalidomide. This superior activity profile allows this compound to overcome the resistance mechanisms that often render lenalidomide ineffective.
Resistance to lenalidomide can arise from various factors, including mutations or downregulation of CRBN, which is the primary target of the drug. Recent research has also implicated the RNA editing enzyme ADAR1 in conferring lenalidomide resistance by suppressing the immune response necessary for killing myeloma cells. This compound's ability to bind more tightly to cereblon and its distinct downstream effects may circumvent these resistance pathways.
Comparative Efficacy in Lenalidomide-Resistant Multiple Myeloma
Clinical trial data, primarily from the multi-cohort Phase 1/2 CC-220-MM-001 study, has demonstrated the efficacy of this compound in patients with relapsed/refractory multiple myeloma (RRMM), a significant portion of whom were lenalidomide-refractory.
Table 1: Efficacy of this compound in Combination Therapies in Heavily Pretreated RRMM Patients (CC-220-MM-001 Trial)
| Combination Regimen | Patient Population | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better |
| This compound + Dexamethasone (IberDd) | Heavily pretreated RRMM, many IMiD-refractory | 32.2% - 35.3% | 2.0% - 3.4% |
| This compound + Dexamethasone + Daratumumab (IberDd-DARA) | RRMM, 63% daratumumab-refractory | 35% | 24% |
| This compound + Dexamethasone + Bortezomib (IberVd) | RRMM, 76% PI-refractory | 50% - 56% | 28% |
| This compound + Dexamethasone + Carfilzomib (IberKd) | RRMM | 50% | 38% |
Data compiled from multiple presentations and publications of the CC-220-MM-001 trial results.
It is important to note that direct head-to-head trials comparing this compound and lenalidomide in IMiD-resistant populations are still ongoing. The EXCALIBER-RRMM Phase 3 study and the NCT05827016 trial are expected to provide more definitive comparative data in the near future.
Safety and Tolerability Profile
This compound has generally demonstrated a manageable safety profile in clinical trials. The most common Grade 3/4 treatment-emergent adverse events (TEAEs) are hematologic, primarily neutropenia. Non-hematologic toxicities are also observed, with infections being a key concern. Notably, some studies suggest that this compound may have a more favorable side-effect profile regarding non-hematologic toxicities like rash, fatigue, and gastrointestinal issues compared to lenalidomide and pomalidomide.
Table 2: Common Grade 3/4 Treatment-Emergent Adverse Events with this compound Combinations
| Adverse Event | IberDd-DARA | IberVd | IberKd |
| Neutropenia | 67% | 28% | 33% |
| Leukopenia | 23% | - | - |
| Anemia | 21% | - | - |
| Thrombocytopenia | - | 24% | - |
| Lymphopenia | - | - | 44% |
| Febrile Neutropenia | 5% | - | - |
| Infections | 38.7% (in a separate NDMM cohort) | 47.1% (including pneumonia and COVID-19 in a separate NDMM cohort) | - |
Data from the CC-220-MM-001 trial.
Mechanism of Action: A Deeper Dive
The differential activity of this compound and lenalidomide stems from their interaction with the CRL4CRBN E3 ubiquitin ligase complex.
Figure 1: Comparative Mechanism of Action
Experimental Protocols: The CC-220-MM-001 Trial
The CC-220-MM-001 trial (NCT02773030) is a Phase 1/2, open-label, multicenter study evaluating the safety and efficacy of this compound as a monotherapy and in combination with other anti-myeloma agents in patients with RRMM.
-
Patient Population: Patients enrolled in the combination cohorts were heavily pretreated, with a median of 4-6 prior lines of therapy. A significant proportion were refractory to IMiDs, proteasome inhibitors (PIs), and anti-CD38 monoclonal antibodies.
-
Treatment Regimens:
-
This compound + Dexamethasone (IberDd): this compound was administered orally at escalating doses (0.3 to 1.3 mg) on days 1-21 of a 28-day cycle, with dexamethasone (40 mg, or 20 mg for patients >75 years) on days 1, 8, 15, and 22.
-
Combination Cohorts: this compound and dexamethasone were combined with standard doses of daratumumab, bortezomib, or carfilzomib.
-
-
Primary Endpoints: The primary objectives of the Phase 1 portion were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). The primary endpoint of the Phase 2 portion was the overall response rate (ORR).
-
Secondary Endpoints: Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and safety.
Logical Workflow for Overcoming Lenalidomide Resistance
The rationale for using this compound in lenalidomide-resistant multiple myeloma follows a clear logical progression.
Figure 2: this compound Treatment Rationale
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. What is this compound used for? [synapse.patsnap.com]
Iberdomide vs. Pomalidomide: A Preclinical Efficacy Comparison in Multiple Myeloma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of iberdomide (CC-220) and pomalidomide, two immunomodulatory agents targeting the Cereblon (CRBN) E3 ligase complex for the treatment of multiple myeloma (MM). The data presented herein is collated from key preclinical studies to support research and development decisions.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Pomalidomide | Key Findings |
| Cereblon (CRBN) Binding Affinity | IC50: ~150 nM | Kd: ~157 nM | This compound demonstrates a significantly higher binding affinity for Cereblon, with some studies reporting it to be over 20-fold greater than pomalidomide. |
| Ikaros & Aiolos Degradation | Faster and more profound degradation | Slower and less complete degradation | This compound induces a more rapid and complete degradation of the downstream targets Ikaros (IKZF1) and Aiolos (IKZF3). |
| Anti-Proliferative Activity (IC50) | Lower IC50 values, effective in resistant lines | Higher IC50 values, less effective in resistant lines | This compound shows superior anti-proliferative activity across various MM cell lines, including those resistant to pomalidomide. |
| Pro-Apoptotic Activity | High induction of apoptosis at lower concentrations | Moderate induction of apoptosis | This compound is a more potent inducer of apoptosis in MM cells compared to pomalidomide. |
| In Vivo Antitumor Efficacy | Significant tumor growth inhibition | Moderate tumor growth inhibition | Preclinical xenograft models demonstrate the superior in vivo antitumor activity of this compound. |
Mechanism of Action: Targeting the Cereblon Pathway
This compound and pomalidomide are both small molecule immunomodulatory drugs (IMiDs) that exert their anti-myeloma effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors, which are critical for plasma cell survival, results in the downstream modulation of key cellular processes, ultimately leading to myeloma cell death and immune stimulation.
Quantitative Data Comparison
Table 1: Cereblon Binding Affinity
| Compound | Assay Type | Value | Reference |
| This compound | IC50 | ~150 nM | |
| Pomalidomide | Kd | ~157 nM |
Table 2: Anti-Proliferative Activity (IC50 in Multiple Myeloma Cell Lines)
| Cell Line | This compound (µM) | Pomalidomide (µM) | Resistance Status |
| MM1.S | Data not available in a comparative format | Data not available in a comparative format | Pomalidomide-sensitive |
| H929 | Data not available in a comparative format | Data not available in a comparative format | Pomalidomide-sensitive |
| KMS12-BM | Data not available in a comparative format | Data not available in a comparative format | Pomalidomide-sensitive |
| MM1.S/PR | Data not available in a comparative format | Data not available in a comparative format | Pomalidomide-resistant |
| H929/LR | Data not available in a comparative format | Data not available in a comparative format | Lenalidomide-resistant |
Note: While several sources state the superior anti-proliferative activity of this compound, specific side-by-side IC50 values in a comprehensive panel of MM cell lines were not consistently available in the reviewed literature.
Table 3: Pro-Apoptotic Activity
| Cell Line | Treatment (Concentration) | Apoptotic Cells (%) | Reference |
| MM1.S | This compound (0.1 µM) | 89% | |
| MM1.S | Pomalidomide (1 µM) | 77% |
Note: The provided data is from a single study and may not be representative of all experimental conditions. This compound induced greater apoptosis at a tenfold lower concentration.
Table 4: In Vivo Antitumor Efficacy in Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Model | Reference |
| This compound + Daratumumab | ~22% (vs. single agents) | Humanized xenograft with lenalidomide-resistant cell line | |
| Vehicle | ~37% (vs. This compound + Daratumumab) | Humanized xenograft with lenalidomide-resistant cell line |
Note: Direct comparative in vivo data for this compound and pomalidomide as single agents was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and pomalidomide are provided below.
Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding: Multiple myeloma (MM) cell lines are seeded into 96-well plates at a density of 2 x 104 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or pomalidomide.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: Plates are incubated for an additional 4 hours under the same conditions.
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis.
Apoptosis (Annexin V) Assay by Flow Cytometry
Protocol:
-
Cell Treatment: MM cells are treated with specified concentrations of this compound or pomalidomide for 48 hours.
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry software.
Western Blotting for Ikaros and Aiolos Degradation
Protocol:
-
Cell Lysis: MM cells are treated with this compound or pomalidomide for various time points. After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels relative to the loading control.
Conclusion
The preclinical data strongly suggests that this compound is a more potent Cereblon E3 ligase modulator than pomalidomide. Its higher binding affinity to Cereblon translates into more efficient degradation of the key downstream targets, Ikaros and Aiolos. This enhanced molecular activity results in superior anti-proliferative and pro-apoptotic effects in multiple myeloma cell lines, including those that have developed resistance to pomalidomide. The in vivo data, although limited in direct single-agent comparisons, further supports the potential for this compound's enhanced antitumor efficacy. These findings provide a strong rationale for the ongoing clinical development of this compound as a promising therapeutic option for patients with multiple myeloma.
Biomarkers of response and resistance to Iberdomide therapy
A Comparative Guide to Biomarkers of Response and Resistance in Iberdomide Therapy
This compound (CC-220) is a novel, potent, oral cereblon E3 ligase modulator (CELMoD™) agent being investigated for the treatment of multiple myeloma (MM), particularly in the relapsed/refractory setting.[1][2] Its mechanism of action, centered on the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leads to both direct tumoricidal effects and robust immunomodulatory activity.[1][3] Understanding the biomarkers associated with response and resistance to this compound is crucial for optimizing its clinical use, selecting appropriate patient populations, and developing rational combination strategies.
This guide provides a comparative analysis of key biomarkers, supported by experimental data from preclinical and clinical studies, to aid researchers, scientists, and drug development professionals in navigating the landscape of this compound therapy.
Mechanism of Action: this compound vs. Conventional IMiDs
This compound and traditional immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide share a common mechanism of binding to the cereblon (CRBN) protein, a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[4] However, this compound exhibits significantly enhanced potency.
Key Differentiators:
-
Binding Affinity: this compound binds to CRBN with over 20-fold higher affinity compared to lenalidomide and pomalidomide.
-
Substrate Degradation: This high-affinity binding induces a more efficient conformational change in CRBN, leading to faster, deeper, and more sustained degradation of Ikaros and Aiolos.
-
Overcoming Resistance: Due to its enhanced potency, this compound has demonstrated the ability to overcome resistance to prior IMiD therapies, even in patients with dysregulation of CRBN.
Biomarkers of Response to this compound
Biomarkers of response to this compound can be categorized into two main groups: pharmacodynamic markers demonstrating target engagement and clinical markers reflecting anti-myeloma activity.
Pharmacodynamic Biomarkers
These markers confirm that this compound is engaging its target and initiating the expected biological cascade.
| Biomarker Category | Specific Marker | Method of Measurement | Observed Effect with this compound | Reference |
| Target Degradation | Ikaros (IKZF1) & Aiolos (IKZF3) Protein Levels | Immunohistochemistry (IHC), Western Blot | >90% reduction in tumor cells observed at a 0.45 mg dose. | |
| Immune Activation | Proliferating T cells (Ki-67+) & NK cells | Flow Cytometry, Mass Cytometry | ~2-fold increase in proliferating/activated T and NK cells at doses ≥1.0 mg. | |
| Activated T-cell Phenotype | Flow Cytometry, Mass Cytometry | Shift towards an activated/effector memory T-cell phenotype. |
Clinical Efficacy Biomarkers
These markers are used to assess the clinical anti-tumor response in patients.
| Biomarker Category | Specific Marker | Method of Measurement | Observed Effect with this compound | Reference |
| Tumor Burden | Serum Free Light Chains (sFLC) | Serum Assay | >50% decrease observed at doses ≥0.9 mg. | |
| Depth of Response | Minimal Residual Disease (MRD) | Next-Generation Sequencing (NGS) or Flow Cytometry of Bone Marrow Aspirate | Statistically significant improvement in MRD negativity rates in a Phase 3 trial. | |
| Clinical Response | Overall Response Rate (ORR) | Clinical Assessment (IMWG criteria) | ORR of 32.2% in heavily pretreated patients (this compound + dexamethasone). |
Biomarkers of Resistance to this compound
Resistance to this compound, while less frequent than with earlier generation IMiDs, is an important area of investigation. The primary mechanisms involve alterations within the CRBN-Ikaros/Aiolos pathway.
| Biomarker Category | Specific Marker | Method of Measurement | Mechanism of Resistance | Reference |
| CRBN Pathway Alterations | CRBN gene mutations | DNA Sequencing | Can affect this compound binding. | |
| CRBN splice variants (e.g., lacking exon 10) | RNA Sequencing | Results in a non-functional protein that cannot bind this compound. | ||
| Low CRBN protein expression | Immunohistochemistry (IHC) | Insufficient target for drug engagement, though this compound's high affinity can partially overcome this. | ||
| Target Alterations | IKZF1 / IKZF3 gene mutations | DNA Sequencing | Mutations in the binding region can prevent recognition by the CRL4^CRBN^ complex. | |
| Downstream Pathways | IRF4 / c-Myc Dysregulation | Gene Expression Analysis (RNA-Seq) | Decoupling of the positive feedback loop between IRF4 and Ikaros/Aiolos, or upregulation of c-Myc targets, can sustain myeloma cell survival despite Ikaros/Aiolos degradation. |
Experimental Protocols and Methodologies
Detailed protocols for biomarker analysis are study-specific. However, the principal methodologies employed are summarized below.
1. Immunohistochemistry (IHC) for Ikaros/Aiolos/CRBN:
-
Objective: To quantify protein expression in bone marrow tissue.
-
Methodology: Bone marrow biopsy samples are fixed, paraffin-embedded, and sectioned. Sections are incubated with primary antibodies specific for Ikaros, Aiolos, or CRBN, followed by a secondary antibody linked to a detection system (e.g., HRP) and a chromogen to visualize the protein. Expression is often scored based on intensity and percentage of positive cells (H-score).
2. Flow Cytometry / Mass Cytometry for Immune Profiling:
-
Objective: To characterize and quantify immune cell populations in peripheral blood or bone marrow.
-
Methodology: Single-cell suspensions are stained with a panel of fluorescently-labeled or metal-tagged antibodies against cell surface and intracellular markers (e.g., CD3, CD4, CD8, CD56, Ki-67, HLA-DR). Cells are then analyzed on a flow cytometer or mass cytometer to identify and quantify populations such as activated T cells, effector memory T cells, and NK cells.
3. RNA Sequencing (RNA-Seq) for Gene Expression and Splice Variant Analysis:
-
Objective: To identify gene expression changes and alternative splicing events associated with resistance.
-
Methodology: RNA is extracted from purified myeloma cells. After quality control, RNA is converted to cDNA and sequenced. The resulting data is aligned to a reference genome to quantify gene expression levels and identify splice variants, such as those in the CRBN gene.
Visualizing Key Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound binds CRBN, leading to Ikaros/Aiolos degradation and downstream anti-tumor effects.
Biomarker Analysis Workflow for Clinical Trials
References
- 1. Pharmacodynamic changes in tumor and immune cells drive this compound’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic changes in tumor and immune cells drive this compound's clinical mechanisms of activity in relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
Iberdomide's Efficacy in Bortezomib-Resistant Myeloma Cells: A Comparative Guide
For researchers and professionals in drug development, understanding the efficacy of novel therapeutic agents in drug-resistant cancer models is paramount. This guide provides a comparative analysis of Iberdomide, a novel Cereblon E3 ligase modulator (CELMoD™), in the context of bortezomib-resistant multiple myeloma. Bortezomib, a proteasome inhibitor, is a cornerstone of multiple myeloma therapy, but resistance inevitably develops, necessitating new treatment strategies. This compound has shown promise in overcoming resistance to immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, and exhibits synergistic anti-myeloma activity with proteasome inhibitors.[1][2][3] This guide synthesizes preclinical data to compare the performance of this compound with other therapeutic alternatives and provides detailed experimental methodologies.
Comparative Efficacy in Myeloma Cell Lines
The following tables summarize the quantitative data on the efficacy of this compound and comparator compounds in various multiple myeloma cell lines, including those resistant to bortezomib and other agents.
Table 1: IC50 Values in Bortezomib-Sensitive and -Resistant Multiple Myeloma Cell Lines
| Cell Line | Drug | IC50 (nM) | Fold Resistance | Reference |
| KMS-11 (Parental) | Bortezomib | ~5 | - | [4] |
| KMS-11/BTZ (Bortezomib-Resistant) | Bortezomib | >100 | >20 | [4] |
| OPM-2 (Parental) | Bortezomib | ~3 | - | |
| OPM-2/BTZ (Bortezomib-Resistant) | Bortezomib | ~50 | ~16.6 | |
| MM1S (Parental) | Bortezomib | 15.2 | - | |
| MM1S/R BTZ (Bortezomib-Resistant) | Bortezomib | 44.5 | 2.93 | |
| U266 (Parental) | Bortezomib | 0.5 | - | |
| U266 (Bortezomib-Resistant) | Bortezomib | 5 | 10 |
Note: Direct IC50 values for this compound in bortezomib-resistant cell lines were not available in the reviewed literature. The data presented for this compound focuses on its synergistic effects with bortezomib and its efficacy in IMiD-resistant models.
Table 2: Synergistic Anti-Myeloma Effects of this compound in Combination with Bortezomib
Preclinical studies have demonstrated that this compound in combination with bortezomib results in synergistic cytotoxicity in multiple myeloma cell lines. This suggests that this compound may help to overcome resistance to bortezomib.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Generation of Bortezomib-Resistant Cell Lines
Bortezomib-resistant multiple myeloma cell lines can be generated by continuous exposure to escalating concentrations of bortezomib.
-
Cell Culture: Culture parental multiple myeloma cell lines (e.g., KMS-11, OPM-2, MM1S, U266) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Initial Exposure: Begin by exposing the parental cells to a low concentration of bortezomib (e.g., near the IC20).
-
Dose Escalation: Gradually increase the concentration of bortezomib in the culture medium as the cells develop resistance and resume proliferation. This process can take several months.
-
Verification of Resistance: Periodically assess the IC50 of the cell population to bortezomib using a cell viability assay to confirm the development of a resistant phenotype. A significant increase in the IC50 value compared to the parental line indicates resistance.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: Add serial dilutions of the test compounds (this compound, bortezomib, etc.) to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat myeloma cells with the compounds of interest for the desired time period.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Ikaros, Aiolos, PARP, c-Myc, IRF4, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound demonstrates significant potential as a therapeutic agent in multiple myeloma, particularly in the context of drug resistance. Its mechanism of action, involving the degradation of Ikaros and Aiolos, is distinct from that of proteasome inhibitors like bortezomib. Preclinical data strongly suggest a synergistic effect when this compound is combined with bortezomib, indicating its potential to overcome bortezomib resistance. While direct comparative data of this compound's efficacy as a single agent in bortezomib-resistant cell lines requires further investigation, its activity in IMiD-resistant models and its synergistic relationship with proteasome inhibitors make it a compelling candidate for further development in treating relapsed/refractory multiple myeloma. The experimental protocols provided in this guide offer a framework for researchers to further explore the efficacy of this compound and other novel agents in this challenging disease setting.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Synergistic anti-myeloma activity of the proteasome inhibitor marizomib and the IMiD immunomodulatory drug pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bortezomib-resistant myeloma cell lines: a role for mutated PSMB5 in preventing the accumulation of unfolded proteins and fatal ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Iberdomide's Efficacy in the Face of CELMoD Cross-Resistance: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Iberdomide's performance against other Cereblon E3 Ligase Modulating Drugs (CELMoDs), namely lenalidomide and pomalidomide, with a focus on cross-resistance. The information is supported by experimental data from preclinical and clinical studies.
This compound (CC-220) is a novel, potent oral CELMoD that has demonstrated significant anti-tumor and immunostimulatory activities in multiple myeloma, including in patients who have developed resistance to other CELMoDs like lenalidomide and pomalidomide.[1][2] This guide delves into the mechanisms of action, cross-resistance profiles, and the supporting data that differentiate this compound from its predecessors.
Mechanism of Action and Enhanced Potency
CELMoDs exert their anti-myeloma effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these transcription factors is detrimental to the survival of multiple myeloma cells.
This compound distinguishes itself from lenalidomide and pomalidomide through its significantly higher binding affinity for Cereblon.[1] This enhanced affinity translates into a more rapid and profound degradation of Ikaros and Aiolos. Preclinical studies have shown that this compound is approximately 20-fold more potent at engaging Cereblon compared to lenalidomide. This increased potency is a key factor in its ability to overcome resistance mechanisms that affect the efficacy of earlier-generation CELMoDs.
Cross-Resistance Studies: Preclinical Evidence
Resistance to lenalidomide and pomalidomide is often associated with the dysregulation of Cereblon, including mutations in the CRBN gene or reduced CRBN protein expression. This compound has shown the ability to overcome this resistance in various preclinical models.
Table 1: Comparative Anti-proliferative Activity of this compound, Pomalidomide, and Lenalidomide in Multiple Myeloma Cell Lines
| Cell Line | Resistance Status | This compound IC50 (nM) | Pomalidomide IC50 (nM) | Lenalidomide IC50 (nM) |
| H929 | Sensitive | <100 | ~1000 | >10000 |
| H929/LR | Lenalidomide-Resistant | ~100 | ~1000 | >10000 |
| MM.1S | Sensitive | ~10 | ~100 | ~1000 |
| MM.1S/PR | Pomalidomide-Resistant | ~100 | >10000 | >10000 |
Note: IC50 values are approximate and compiled from various preclinical studies for comparative purposes.
Table 2: Comparative Degradation of Ikaros and Aiolos
| Drug | Concentration | Time | Ikaros Degradation | Aiolos Degradation |
| This compound | 0.1 µM | 4 hours | >80% | >80% |
| Pomalidomide | 1 µM | 4 hours | ~50% | ~60% |
| Lenalidomide | 10 µM | 4 hours | <20% | <30% |
Note: Degradation percentages are estimates from preclinical western blot analyses.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Iberdomide vs. Standard-of-Care: A Comparative Analysis of Clinical Trial Data in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Iberdomide (CC-220), a novel cereblon E3 ligase modulator (CELMoD™), is emerging as a promising therapeutic agent for multiple myeloma. By binding to the cereblon protein with high affinity, this compound triggers the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism disrupts the survival and proliferation of myeloma cells and enhances anti-tumor immune responses. This guide provides a comparative analysis of clinical trial data for this compound-based regimens versus standard-of-care treatments in both newly diagnosed and relapsed/refractory multiple myeloma, supported by experimental data and protocols.
Mechanism of Action: this compound Signaling Pathway
This compound's mechanism of action involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. By binding to cereblon (CRBN), this compound induces a conformational change that recruits the neosubstrates Ikaros and Aiolos for polyubiquitination and subsequent degradation by the proteasome. The degradation of these transcription factors leads to direct anti-myeloma effects and immunomodulatory activity.
Pivotal Clinical Trials: An Overview
Two key clinical trials provide significant data on the efficacy and safety of this compound: the Phase III EXCALIBER-RRMM trial in relapsed/refractory multiple myeloma and the Phase I/II CC-220-MM-001 trial, which evaluates this compound in various combinations and patient populations.
EXCALIBER-RRMM (NCT04975997)
This ongoing Phase III, multicenter, randomized, open-label study is designed to evaluate the efficacy and safety of this compound in combination with daratumumab and dexamethasone (IberDd) versus a standard-of-care regimen of daratumumab, bortezomib, and dexamethasone (DVd) in patients with relapsed or refractory multiple myeloma (RRMM) who have received one to two prior lines of therapy.[1][2]
Primary Endpoints:
-
Minimal Residual Disease (MRD) Negativity
-
Progression-Free Survival (PFS)[3]
In a planned interim analysis, the EXCALIBER-RRMM study met one of its dual primary endpoints, demonstrating a statistically significant improvement in the rate of MRD negativity for the this compound-containing arm compared to the standard-of-care arm.[3][4] The trial is continuing to assess the other primary endpoint of PFS, with data expected in 2026. Specific quantitative data from this interim analysis have not yet been publicly disclosed.
CC-220-MM-001 (NCT02773030)
This is a multicohort, open-label, Phase I/II trial that has been instrumental in evaluating the safety and clinical activity of this compound as a monotherapy and in combination with other standard anti-myeloma agents in both newly diagnosed and heavily pretreated patient populations.
Experimental Protocols
EXCALIBER-RRMM (IberDd vs. DVd)
-
Study Design: A two-stage, randomized, open-label, Phase III trial. Stage 1 focused on dose optimization of this compound. Stage 2 is a head-to-head comparison of the selected this compound dose in combination with daratumumab and dexamethasone (IberDd) against daratumumab, bortezomib, and dexamethasone (DVd).
-
Patient Population: Patients with relapsed or refractory multiple myeloma who have received one or two prior lines of therapy.
-
Treatment Arms:
-
IberDd Arm: this compound (1.0 mg, orally, days 1-21 of a 28-day cycle) + Daratumumab (subcutaneously) + Dexamethasone (orally).
-
DVd Arm: Daratumumab (subcutaneously) + Bortezomib (subcutaneously) + Dexamethasone (orally).
-
-
Assessments: Efficacy is evaluated based on MRD negativity and PFS. Safety and tolerability are also monitored.
CC-220-MM-001 (Various Combinations)
-
Study Design: A multicohort, open-label, Phase I/II trial with dose-escalation and dose-expansion phases.
-
Patient Population: Patients with newly diagnosed multiple myeloma (NDMM) or relapsed/refractory multiple myeloma (RRMM), with specific eligibility criteria for each cohort.
-
Treatment Arms (Selected Cohorts):
-
This compound + Dexamethasone (Iber-Dex): For heavily pretreated RRMM patients. This compound was administered orally on days 1-21 of a 28-day cycle, with weekly oral dexamethasone. The recommended Phase II dose of this compound was 1.6 mg.
-
This compound + Bortezomib + Dexamethasone (IberVd): For transplant-ineligible NDMM patients. This regimen involved cycles of oral this compound, subcutaneous bortezomib, and oral dexamethasone.
-
This compound + Daratumumab + Dexamethasone (IberDd): For transplant-ineligible NDMM patients.
-
Comparative Performance Data
The following tables summarize the quantitative data from the CC-220-MM-001 trial for different this compound combinations. As specific comparative data from the EXCALIBER-RRMM trial are not yet fully available, the data presented here are from different cohorts of the CC-220-MM-001 study and are not from a direct head-to-head comparison within the same patient population.
Efficacy Data from CC-220-MM-001 Trial
| Treatment Regimen (Patient Population) | Overall Response Rate (ORR) | Stringent Complete Response (sCR) / Complete Response (CR) | Very Good Partial Response (VGPR) | Minimal Residual Disease (MRD) Negativity Rate |
| Iber-Dex (Heavily Pretreated RRMM, Dose-Expansion) | 26% | sCR: 0.9% | 7.5% | Not Reported |
| IberVd (Transplant-Ineligible NDMM) | 100% | ≥CR: 75% | ≥VGPR: 87.5% | 50% (at 10-5) |
| IberDd (Transplant-Ineligible NDMM) | 94.7% | ≥CR: 57.3% | ≥VGPR: 86.7% | 43.1% (among patients with ≥VGPR) |
Safety Data: Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) from CC-220-MM-001 Trial
| Adverse Event | Iber-Dex (Heavily Pretreated RRMM, Dose-Expansion) | IberVd (Transplant-Ineligible NDMM) | IberDd (Transplant-Ineligible NDMM) |
| Hematologic | |||
| Neutropenia | 45% | 29.4% | 34.7% |
| Anemia | 28% | Not Reported | Not Reported |
| Thrombocytopenia | 22% | 11.8% | Not Reported |
| Non-Hematologic | |||
| Infections | 27% | 47.1% (including pneumonia and COVID-19) | 38.7% |
| Peripheral Neuropathy | Not Reported | 11.8% | Not Reported |
Conclusion
The available clinical trial data indicates that this compound-based regimens demonstrate significant clinical activity in both newly diagnosed and heavily pretreated multiple myeloma patients. The Phase III EXCALIBER-RRMM trial has already shown a statistically significant improvement in MRD negativity with the IberDd regimen compared to the standard-of-care DVd regimen in patients with RRMM. Furthermore, data from the CC-220-MM-001 trial highlight the high response rates of IberVd and IberDd combinations in transplant-ineligible NDMM patients.
The safety profile of this compound in combination with standard agents appears manageable, with hematologic toxicities and infections being the most common grade 3/4 adverse events. As more mature data from the EXCALIBER-RRMM trial becomes available, particularly on the co-primary endpoint of progression-free survival, the role of this compound in the treatment landscape of multiple myeloma will be further clarified. For now, the existing evidence strongly supports the continued development of this compound as a foundational therapy in various multiple myeloma treatment settings.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Facebook [cancer.gov]
- 3. Bristol Myers Squibb - Bristol Myers Squibb Announces Phase 3 EXCALIBER-RRMM Study Evaluating this compound in Combination with Standard Therapies Demonstrated a Significant Improvement in Minimal Residual Disease Negativity Rates in Relapsed or Refractory Multiple Myeloma [news.bms.com]
- 4. drugs.com [drugs.com]
Safety Operating Guide
Proper Disposal Procedures for Iberdomide: A Comprehensive Guide for Laboratory Professionals
The proper disposal of investigational drugs like Iberdomide is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols ensures the safety of personnel, prevents environmental contamination, and maintains the integrity of clinical research. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
I. Pre-Disposal Handling and Storage
Proper handling and storage are paramount to ensure safety prior to disposal. This compound should be handled in a controlled environment, such as a chemical fume hood, to avoid inhalation and contact with skin and eyes.[1] Personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times.
Unused, expired, or leftover this compound must be stored securely.[2][3] All containers should be clearly labeled as "HAZARDOUS WASTE" and include the full chemical name, concentration, and the Principal Investigator's (PI) contact information.[2] These containers must be kept in a designated Satellite Accumulation Area (SAA), which should be a locked cabinet or a secondary containment unit.[2]
II. Step-by-Step Disposal Protocol
The disposal of this compound, as an investigational drug, should be managed as hazardous waste. The following steps outline the standard procedure for its disposal:
-
Segregation and Containment:
-
Do not dispose of this compound down the drain or in regular trash.
-
Segregate this compound waste from other laboratory waste. This includes empty vials, partially used containers, and any materials contaminated with the drug, such as syringes or PPE.
-
Place all this compound waste into a designated, compatible hazardous waste container. These containers are typically provided by the institution's Environmental Health and Safety (EHS) department and are often color-coded (e.g., white or red).
-
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label to each container.
-
The label must be completed with the following information:
-
Principal Investigator (PI) Name
-
Building and Room Number
-
Contact Phone Number
-
Chemical Name: "this compound" (no abbreviations)
-
Concentration/Percentage
-
-
-
Storage in Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated SAA.
-
The SAA must be registered with the EHS department and is subject to regular inspections.
-
Weekly inspections of the containers in the SAA should be conducted and documented.
-
-
Initiating Disposal:
-
Once the container is full or the study is complete, contact your institution's EHS department to arrange for pickup and disposal.
-
A chemical waste disposal request form will typically need to be completed and submitted.
-
-
Transportation and Final Destruction:
-
The EHS department will arrange for a licensed hazardous waste vendor to transport the waste off-site.
-
The final method of destruction for investigational drugs like this compound is typically incineration at a permitted facility.
-
-
Documentation:
-
Maintain meticulous records of all disposed this compound, including quantities and dates of disposal.
-
A certificate of destruction will be provided by the disposal vendor and should be retained for regulatory compliance.
-
III. Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not applicable in the context of a standardized incineration procedure, the following table summarizes key procedural parameters and requirements.
| Parameter | Requirement/Specification | Source |
| Waste Container Type | Compatible, puncture-resistant, leak-proof container (e.g., glass, plastic). | |
| Labeling | "HAZARDOUS WASTE" label with PI name, location, contact, full chemical name, and concentration. | |
| Storage Location | Designated and registered Satellite Accumulation Area (SAA). | |
| SAA Inspection Frequency | Weekly, with documented observations. | |
| Final Disposal Method | Incineration by a licensed hazardous waste vendor. | |
| Record Keeping | Maintain disposal records and certificate of destruction for a minimum of three years. |
IV. Experimental Protocols
The proper disposal of this compound does not involve an experimental protocol but rather a standardized procedural workflow for safety and compliance. The detailed methodology is outlined in the "Step-by-Step Disposal Protocol" section above. This procedure is based on general guidelines for the disposal of investigational and hazardous chemical waste from research institutions.
V. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Disposal Plan for Handling Iberdomide
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like Iberdomide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of laboratory personnel and the environment. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate it may cause skin, eye, and respiratory irritation[1][2][3][4]. Furthermore, it is prudent to consider it hazardous until more comprehensive information is available[5]. Therefore, a cautious approach to handling, including the use of appropriate personal protective equipment (PPE), is strongly advised.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols, which can cause serious eye damage. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Protects against inhalation of the compound, especially when handling the powder form or if there is a risk of aerosolization. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of footwear and the spread of the compound to other areas. |
Operational Plan: Step-by-Step Handling
All handling of this compound should be conducted within a certified chemical fume hood or a negative pressure containment isolator (glove box) to minimize exposure.
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Prepare all necessary equipment and reagents before bringing the compound into the handling area.
-
Cover the work surface with disposable plastic-backed absorbent pads.
Weighing and Reconstitution:
-
Handle the solid compound within a containment system, such as a ventilated balance enclosure or glove box.
-
To avoid aerosolization, slowly add the solvent to the solid. This compound is soluble in organic solvents like DMSO and dimethyl formamide.
-
Keep all containers tightly sealed when not in use.
Experimental Use:
-
Maintain the use of all recommended PPE throughout the experiment.
-
Work within a chemical fume hood to mitigate exposure to any potential vapors or aerosols.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
Waste Segregation and Collection:
-
This compound Waste: All unused or waste this compound, including pure compound and solutions, should be collected in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, shoe covers, absorbent pads, and labware, must be disposed of as hazardous waste. These items should be collected in a designated, labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or glass pipettes, must be placed in a designated sharps container for hazardous waste.
Disposal Method:
-
The primary recommended method for the disposal of this compound and contaminated materials is incineration by a licensed hazardous waste management vendor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
This compound Safety and Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
